(2-Methyl-1,3-thiazol-4-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)2-6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCFWJNYLJRLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357595 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13797-62-1 | |
| Record name | (2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1,3-thiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of (2-Methyl-1,3-thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of (2-Methyl-1,3-thiazol-4-yl)acetic acid, a versatile heterocyclic compound. It serves as a key intermediate and building block in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique thiazole structure imparts specific reactivity and allows for diverse chemical modifications, making it a valuable component in the development of novel therapeutic agents and materials.[1]
Chemical Identity and General Properties
This compound is a derivative of thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a methyl group at the 2-position and an acetic acid moiety at the 4-position defines its structure and chemical behavior.
Table 1: General and Chemical Identification
| Property | Value | Reference |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)acetic acid | |
| Synonyms | (2-Methyl-thiazol-4-yl)acetic acid | [1][2] |
| CAS Number | 13797-62-1 | [1][2] |
| Molecular Formula | C₆H₇NO₂S | [1][2] |
| Molecular Weight | 157.19 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| PubChem ID | 854632 | [1] |
Physicochemical Data
The following table summarizes the available physicochemical data for the compound. It is noted that experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the public domain. The provided pKa is a predicted value.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| pKa | 4.79 ± 0.10 (Predicted) | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Chemical Structure
The molecular structure of this compound is fundamental to its reactivity. The diagram below illustrates the arrangement of atoms and functional groups.
Caption: 2D structure of this compound.
Role in Synthesis and Development
This compound is primarily valued as a versatile intermediate. Its stability and compatibility with various reaction conditions make it an asset in multi-step synthesis processes.[1] The thiazole ring can engage in various chemical interactions, while the carboxylic acid group provides a reactive handle for forming amides, esters, and other derivatives.
Caption: Role as an intermediate in industry applications.[1]
Experimental Protocols
The following diagram illustrates a plausible, generalized workflow for its preparation.
Caption: Generalized workflow for the synthesis of the title compound.
Applications and Biological Relevance
This compound is a valuable building block in several fields:
-
Pharmaceutical Development : It serves as a key intermediate in synthesizing more complex molecules, particularly those being investigated for neurological disorders.[1] The thiazole moiety is a known pharmacophore that can interact with various biological targets.[1]
-
Agrochemicals : The compound is utilized in the formulation of products for pest control and crop protection, contributing to sustainable agriculture.[1]
-
Materials Science : Its unique properties are harnessed in the development of novel materials and fine chemicals.[1]
While the compound is used to create biologically active molecules, no specific signaling pathways directly modulated by this compound itself have been detailed in the surveyed literature. Its primary role is that of a precursor in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals.
References
An In-depth Technical Guide to the Structural Analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document outlines its structural characteristics, spectroscopic data, a plausible synthetic route, and potential biological significance, serving as a comprehensive resource for professionals in drug discovery and development.
Chemical Structure and Properties
This compound is a derivative of thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of the methyl and acetic acid moieties contributes to its specific chemical properties and biological activity.
Caption: Molecular structure of this compound.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13797-62-1 |
Spectroscopic Analysis
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for elucidating the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Chemical Shift (δ) | Multiplicity |
| CH₃ (thiazole) | 2.5 - 2.7 | s |
| CH₂ (acetic acid) | 3.6 - 3.8 | s |
| CH (thiazole) | 7.0 - 7.2 | s |
| COOH | 10.0 - 12.0 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon | Predicted Chemical Shift (δ) |
| CH₃ (thiazole) | 18 - 20 |
| CH₂ (acetic acid) | 35 - 40 |
| C-4 (thiazole) | 140 - 145 |
| C-5 (thiazole) | 115 - 120 |
| C-2 (thiazole) | 160 - 165 |
| COOH | 170 - 175 |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic/aliphatic) | 2900-3100 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| C=N stretch (thiazole) | 1600-1650 | Medium |
| C=C stretch (thiazole) | 1500-1580 | Medium |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of thiazole rings often involves the cleavage of the ring, while carboxylic acids can lose water or the carboxyl group.[1]
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 157 | [M]⁺ |
| 112 | [M - COOH]⁺ |
| 97 | [M - COOH - CH₃]⁺ |
| 84 | [C₄H₄S]⁺ |
| 58 | [C₂H₂NS]⁺ |
Experimental Protocols
A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][3][4][5]
3.1. Synthesis of this compound via Hantzsch Synthesis
This synthesis involves the reaction of an α-haloketone with a thioamide.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Thiazole Ring Formation: A solution of ethyl 4-chloroacetoacetate and thioacetamide in ethanol is refluxed for several hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
Ester Hydrolysis: The resulting crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate is dissolved in a solution of sodium hydroxide in a mixture of water and ethanol. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Hantzsch synthesis workflow for this compound.
Potential Biological Significance
Thiazole derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[6][7][8][9][10]
Signaling Pathway Context:
While the specific signaling pathways modulated by this compound are not extensively documented, its structural motifs suggest potential interactions with various biological targets. For instance, thiazole-containing compounds have been reported to act as inhibitors of enzymes such as kinases, proteases, and phosphatases. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with active sites of target proteins.
Caption: Potential biological targets and effects of thiazole derivatives.
This technical guide provides a foundational understanding of the structural and potential biological characteristics of this compound. Further experimental validation is necessary to confirm the predicted data and to fully elucidate its pharmacological profile.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. synarchive.com [synarchive.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
The Rising Therapeutic Potential of Thiazole Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs. A particularly promising class of compounds are derivatives of thiazole-4-acetic acid, which have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While the initial focus of this review was on (2-Methyl-1,3-thiazol-4-yl)acetic acid derivatives, the scarcity of specific public data on this scaffold has necessitated a broader scope to encompass the wider, and more extensively studied, class of thiazole-4-acetic acid and related bioactive thiazole derivatives.
Synthetic Strategies: Building the Thiazole Core
The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a foundational method. This typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-4-acetic acid derivatives, a common starting point is the reaction of a substituted thioamide with a γ-halo-β-ketoester. The resulting thiazole ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization, such as amidation or esterification, to generate a library of bioactive compounds.
Figure 1. General synthesis scheme for thiazole-4-acetic acid derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Growth
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] The mechanisms underlying their anticancer effects are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives from various studies.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4c (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| Compound 4a (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 12.7 ± 0.77 | [1] |
| HepG2 (Liver) | 6.69 ± 0.41 | [1] | |
| Compound 4b (a 2-hydrazinyl-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| Compound 5 (a 2-hydrazinylidene-thiazol-4[5H]-one derivative) | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |
| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |
| Compound 4i (a novel thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [2] |
| Thiazole chalcones 2e | Ovar-3 (Ovarian) | 1.55 | [3] |
| MDA-MB-468 (Breast) | 2.95 | [3] | |
| Compound 19 (N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide) | A549 (Lung) | >1000 | [4] |
| NIH/3T3 (Mouse fibroblast) | 23.30 ± 0.35 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test thiazole derivatives for a specified period, typically 48-72 hours.[5]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[5]
Mechanism of Action in Cancer
Thiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation. One of the prominent targets is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.[6] By inhibiting components of this pathway, thiazole derivatives can induce apoptosis and halt the cell cycle.[6]
Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of many diseases. Thiazole derivatives have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[7][8] COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents the in vitro COX inhibitory activity of selected thiazole derivatives.
| Compound ID/Name | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.0003 | - | [7] |
| Compound 2b (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.001 | - | [7] |
| Compound 2c (4-substituted thiazole analogue of indomethacin) | COX-2 | 0.007 | - | [7] |
| Compound A2 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 26.88 | 1.15 | [8] |
| COX-2 | 23.26 | [8] | ||
| Compound A3 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 34.53 | 0.82 | [8] |
| COX-2 | 41.92 | [8] | ||
| Compound A6 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 30.15 | 1.12 | [8] |
| COX-2 | 26.98 | [8] | ||
| Compound A8 (2-(Trimethoxyphenyl)-thiazole) | COX-1 | 32.74 | 1.09 | [8] |
| COX-2 | 29.96 | [8] | ||
| Compound 4j (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.06 | - | [9] |
| Compound 4k (2,3-diaryl-1,3-thiazolidin-4-one) | COX-2 | 0.05 | - | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.[10][11]
-
Compound Administration: The test thiazole derivatives are administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac or nimesulide.[10][11]
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.[10][11]
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[10][11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[11]
Figure 3. Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected thiazole derivatives.
| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 (4-hydroxyphenyl at 2-position of 1,3-thiazole) | S. aureus | 125-150 | [12] |
| E. coli | 125-150 | [12] | |
| A. niger | 125-150 | [12] | |
| Compound 11 (4-hydroxyphenyl at 4-position of 1,3-thiazole) | S. aureus | 150-200 | [12] |
| E. coli | 150-200 | [12] | |
| A. niger | 150-200 | [12] | |
| Benzo[d]thiazole derivative 13 | Bacteria | 50-75 | [12] |
| Benzo[d]thiazole derivative 14 | Bacteria | 50-75 | [12] |
| Thiazole derivatives | S. aureus | 50-200 | |
| S. agalactiae | 25-100 | ||
| Compound 37 (4′,5-bisthiazole derivative) | M. smegmatis | 30.38 | [13] |
| Compound 16 (2-phenylacetamido-thiazole derivative) | E. coli | 1.56-6.25 | [13] |
| P. aeruginosa | 1.56-6.25 | [13] | |
| B. subtilis | 1.56-6.25 | [13] | |
| S. aureus | 1.56-6.25 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test thiazole compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of thiazole-4-acetic acid and related thiazole-containing compounds represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. Future research should focus on elucidating detailed structure-activity relationships to guide the rational design of more potent and selective derivatives. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to translate these promising preclinical findings into clinically viable drug candidates. The continued exploration of the rich chemistry and diverse biological activities of the thiazole nucleus holds significant potential for addressing unmet medical needs.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wjpmr.com [wjpmr.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (2-Methyl-1,3-thiazol-4-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of various bioactive molecules.[1] This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, outlines a general synthetic protocol, and details a typical experimental workflow for its preparation and characterization. Due to the limited availability of public domain experimental spectroscopic data for this compound, this guide presents predicted data based on established principles of spectroscopy and data from analogous structures. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel thiazole-containing entities.
Predicted Spectroscopic Data
Predicted ¹H NMR Data
The expected proton nuclear magnetic resonance (¹H NMR) spectrum in a solvent like DMSO-d₆ would likely exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~7.3 | Singlet | 1H | H-5 (thiazole ring) |
| ~3.7 | Singlet | 2H | -CH₂- |
| ~2.6 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data
The anticipated carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show the following approximate chemical shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | -COOH |
| ~165 | C-2 (thiazole ring) |
| ~148 | C-4 (thiazole ring) |
| ~115 | C-5 (thiazole ring) |
| ~35 | -CH₂- |
| ~19 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
The key vibrational frequencies expected in the infrared spectrum are summarized below:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1550 | C=N stretch (thiazole ring) |
| ~1400 | C-H bend (methyl, methylene) |
Predicted Mass Spectrometry (MS) Data
In an electron ionization mass spectrum, the molecular ion peak and potential major fragments are predicted as follows:
| m/z | Assignment |
| 157 | [M]⁺ (Molecular Ion) |
| 112 | [M - COOH]⁺ |
| 97 | [M - COOH - CH₃]⁺ |
Experimental Protocols
A general methodology for the synthesis of this compound can be adapted from established procedures for related thiazole derivatives.
Synthesis of this compound
A common route involves the Hantzsch thiazole synthesis. A plausible synthetic pathway is the reaction of thioacetamide with a 4-haloacetoacetic acid ester, followed by hydrolysis.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioacetamide
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
Procedure:
-
Thiazole Ring Formation: Ethyl 4-chloroacetoacetate and thioacetamide are dissolved in ethanol and refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, the ethanol is removed under reduced pressure.
-
Extraction: The residue is dissolved in water and extracted with dichloromethane to remove non-polar impurities.
-
Hydrolysis: The aqueous layer is made basic with sodium hydroxide and heated to hydrolyze the ester.
-
Acidification: The reaction mixture is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization
The synthesized compound should be characterized by the following spectroscopic methods to confirm its identity and purity:
-
¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is recorded on a 400 MHz or higher spectrometer.
-
¹³C NMR: The spectrum is acquired on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.
-
IR Spectroscopy: The spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, for example, using electrospray ionization (ESI) or electron ionization (EI) to determine the molecular weight and fragmentation pattern.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Solubility and Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and a representative synthetic pathway for (2-Methyl-1,3-thiazol-4-yl)acetic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, a logical workflow for its synthesis is presented to aid researchers in its preparation and use.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes the status of available data.
| Organic Solvent | Solubility ( g/100 mL at 25°C) |
| Methanol | Data not available |
| Ethanol | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available |
| Acetone | Data not available |
| Acetonitrile | Data not available |
| Ethyl Acetate | Data not available |
| Dichloromethane (DCM) | Data not available |
Given the absence of published data, experimental determination is necessary to quantify the solubility of this compound in these solvents. The following section provides a detailed protocol for this purpose.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (accurate to ±0.01 mg)
-
Glass vials with screw caps and PTFE septa
-
Constant temperature shaker/incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC analysis
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at a moderate speed for 10-15 minutes can facilitate this process.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC-UV method for the quantification of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor.
-
2.3. Data Analysis
The solubility (S) is calculated using the following formula:
S (mg/mL) = C_diluted × Dilution Factor
Where:
-
C_diluted is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).
-
Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.
Logical Workflow for Synthesis
The synthesis of this compound can be approached through various synthetic routes. A common method involves the Hantzsch thiazole synthesis. The following diagram illustrates a logical workflow for a potential synthesis.
An In-depth Technical Guide to the Safety and Handling of (2-Methyl-1,3-thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (2-Methyl-1,3-thiazol-4-yl)acetic acid (CAS No. 13797-62-1). The information is intended to assist researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or research setting.
Chemical Identification and Physical Properties
This compound is a heterocyclic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its thiazole ring structure is a key feature in its chemical reactivity and biological activity in more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 13797-62-1 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Appearance | Brown powder | [1] |
| pKa (Predicted) | 4.79 ± 0.10 | [2] |
| Storage Temperature | 0-8°C (short-term), -20°C in a freezer (long-term, sealed in dry conditions) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential hazards.
GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][4]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) , H335: May cause respiratory irritation.[3][4]
Signal Word: Warning[1]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicological Information
| Substance | Route | Species | Value |
| Acetic Acid | Oral (LD50) | Rat | 3310 mg/kg |
| Acetic Acid | Dermal (LD50) | Rabbit | 1060 mg/kg |
| Acetic Acid | Inhalation (LC50) | Mouse | 5620 ppm (1 hour) |
Chronic exposure to acidic compounds may lead to irritation of the respiratory tract.[5]
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[6]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[6]
General Hygiene Practices
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Remove contaminated clothing and wash it before reuse.[6]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][7]
-
For long-term storage, keep the container sealed in a dry environment in a freezer at or below -20°C.[1]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6][7]
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills:
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[6]
-
-
Large Spills:
-
Evacuate the area.
-
Contact environmental health and safety personnel.
-
First Aid
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: In case of skin contact, take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[6]
-
Conditions to Avoid: Incompatible materials, dust generation, and excess heat.[6]
-
Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[7]
-
Hazardous Polymerization: Hazardous polymerization does not occur.
Experimental Protocols
The following are generalized experimental protocols for the handling and synthesis of thiazole acetic acid derivatives, based on literature procedures for similar compounds. These should be adapted to the specific requirements of the planned experiment and performed by a qualified chemist.
General Handling and Weighing
-
Before handling, ensure all necessary PPE is worn correctly.
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a tared, sealed container for weighing to minimize exposure.
-
Clean any spills on the balance immediately with a damp cloth, followed by a dry one.
-
After handling, decontaminate all surfaces and equipment.
Generalized Synthesis Protocol for Thiazole Acetic Acid Derivatives
The synthesis of thiazole acetic acid derivatives often involves the Hantzsch thiazole synthesis or variations thereof. A general procedure might involve the reaction of a thioamide with an α-haloketone or α-haloester.
Example Reaction Scheme (Conceptual):
Conceptual Synthesis Workflow.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate thioamide and α-haloester/ketone in a suitable solvent such as ethanol.
-
Add a base, such as sodium acetate, to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to afford the purified thiazole derivative.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled as hazardous waste.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling of this compound.
General Laboratory Handling Workflow.
First Aid Decision Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SDS of 2-(1,3-Thiazol-4-Yl)Acetic Acid, Safety Data Sheets, CAS 7504-44-1 - chemBlink [ww.chemblink.com]
- 6. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
Introduction
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a versatile heterocyclic compound featuring a thiazole ring, a structural motif prevalent in many biologically active molecules. The thiazole moiety enhances its reactivity and potential for interaction with biological systems, making it a valuable intermediate in medicinal chemistry and drug development.[1] This compound serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Beyond its pharmaceutical applications, it is also utilized in the formulation of agrochemicals for crop protection.[1] Its stability and compatibility with diverse reaction conditions make it a practical component in both research and industrial chemical synthesis.[1]
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process based on the Hantzsch thiazole synthesis.[2][3] The first step involves the cyclocondensation of thioacetamide with an α-halo ketoester, specifically ethyl 4-chloroacetoacetate, to form the thiazole ring and yield ethyl (2-methyl-1,3-thiazol-4-yl)acetate. The subsequent step is the hydrolysis of the ethyl ester to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate
This procedure follows the principles of the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form the thiazole ring.[2][3]
Materials and Reagents:
-
Thioacetamide (CH₃CSNH₂)
-
Ethyl 4-chloroacetoacetate (C₆H₉ClO₃)
-
Ethanol (C₂H₅OH), absolute
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (100 mL).
-
To this solution, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure ester.
Step 2: Hydrolysis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate
This step involves a standard saponification (base-catalyzed hydrolysis) of the ester to the corresponding carboxylic acid.[4]
Materials and Reagents:
-
Ethyl (2-methyl-1,3-thiazol-4-yl)acetate (C₈H₁₁NO₂S)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (C₂H₅OH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Add a solution of sodium hydroxide or potassium hydroxide (1.5 eq) in water to the flask.
-
Heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of 2M HCl. A precipitate should form.
-
If a solid precipitates, collect the product by vacuum filtration, wash it with cold water, and dry it under vacuum.
-
If the product does not precipitate or is not pure, extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
|---|---|---|---|---|
| Thioacetamide | C₂H₅NS | 75.13 | 62-55-5 | White crystalline solid |
| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 638-07-3 | Colorless to light yellow liquid |
| Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | C₈H₁₁NO₂S | 201.25 | 37128-24-8 | Not specified |
| this compound | C₆H₇NO₂S | 157.19 | 13797-62-1 | Brown powder[1] |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Duration (h) | Typical Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|---|
| 1 | Hantzsch Thiazole Synthesis | Thioacetamide, Ethyl 4-chloroacetoacetate | Ethanol | ~78 (Reflux) | 4 - 6 | 70-85% | >95% |
| 2 | Ester Hydrolysis | NaOH or KOH | Ethanol/Water | 70 - 80 (Reflux) | 2 - 4 | 85-95% | >97%[1] |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis and purification process.
References
Application Note: HPLC Analysis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that can influence the yield and quality of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be simple, accurate, and robust for routine quality control and research applications.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound.
1. Materials and Reagents
-
This compound analytical standard (≥97% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions
A reversed-phase isocratic HPLC method is employed for the analysis. The conditions are summarized in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% Orthophosphoric acid in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of orthophosphoric acid to 700 mL of ultrapure water. Mix well and then add 300 mL of acetonitrile. Sonicate for 15 minutes to degas the solution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The method demonstrated good specificity. A chromatogram of a blank (mobile phase) showed no interfering peaks at the retention time of this compound.
Linearity: The linearity was evaluated by analyzing six working standard solutions. The calibration curve of peak area versus concentration was linear over the range of 1-100 µg/mL.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery): The accuracy was determined by the recovery method at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.7 |
Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL).
| Parameter | Result |
| Intra-day Precision (%RSD) | < 2.0% |
| Inter-day Precision (%RSD) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD (S/N = 3) | 0.25 |
| LOQ (S/N = 10) | 0.75 |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Pathway
Caption: Logical flow for the validation of the analytical method.
References
Application Notes and Protocols: 1H NMR Spectrum of (2-Methyl-1,3-thiazol-4-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Predicted ¹H NMR Spectral Data
The structure of (2-Methyl-1,3-thiazol-4-yl)acetic acid contains four distinct types of protons. The expected chemical shifts (δ) are influenced by the electronic environment of the thiazole ring and the carboxylic acid moiety. The predicted data is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| Ha | ~ 2.7 | Singlet (s) | 3H | N/A | Methyl protons on the thiazole ring. |
| Hb | ~ 3.8 | Singlet (s) | 2H | N/A | Methylene protons adjacent to the thiazole ring and carboxylic acid. |
| Hc | ~ 7.2 | Singlet (s) | 1H | N/A | Proton on the C5 position of the thiazole ring. |
| Hd | ~ 11-12 | Broad Singlet (br s) | 1H | N/A | Carboxylic acid proton. Position is concentration and solvent dependent and may exchange with D₂O. |
Note: Predicted values are for a spectrum acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shift of the carboxylic acid proton (Hd) is highly variable and may not be observed under certain conditions.
Molecular Structure and Proton Assignment
The diagram below illustrates the chemical structure of this compound with each unique proton environment labeled according to the assignments in Table 1.
Caption: Structure of this compound with proton labels.
Experimental Protocol for ¹H NMR Spectroscopy
This section details the methodology for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
3.1. Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), 0.6-0.7 mL.[1]
-
Internal Standard (Optional): Tetramethylsilane (TMS) if not provided by the instrument software.
-
Equipment:
-
NMR tube (5 mm diameter, high precision)
-
Vortex mixer
-
Pipettes and tips
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
3.2. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid this compound and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[1]
-
Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
3.3. Instrument Setup and Data Acquisition
-
Instrument Tuning: Follow the standard operating procedure for the specific NMR spectrometer to tune and lock the instrument, typically on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-15 ppm
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
D₂O Exchange (Optional): To confirm the identity of the carboxylic acid proton (Hd), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear or significantly diminish.
3.4. Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm) or the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative ratio of protons.
-
Peak Picking: Identify the chemical shift (in ppm) for each peak in the spectrum.
Workflow Diagram
The following diagram illustrates the general workflow for NMR sample preparation and analysis.
Caption: General workflow for ¹H NMR sample preparation and spectral analysis.
References
Application Notes and Protocols for the Esterification of (2-Methyl-1,3-thiazol-4-yl)acetic acid with Primary Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Methyl-1,3-thiazol-4-yl)acetic acid and its ester derivatives are important intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1] The esterification of this thiazole-containing carboxylic acid is a fundamental transformation that allows for the modification of its physicochemical properties, such as lipophilicity and cell permeability, which is crucial in drug design and development. These esters can serve as key building blocks for more complex molecular architectures.
This document provides detailed protocols for the esterification of this compound with a range of primary alcohols using standard acid-catalyzed methods, specifically the Fischer-Speier esterification. This method is widely applicable, cost-effective, and suitable for a variety of primary alcohols.[2][3]
General Reaction Scheme
The esterification of this compound with a primary alcohol (R-OH) is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The alcohol often serves as the solvent to drive the equilibrium towards the product side.
General Reaction: this compound + R-OH ---(H⁺ catalyst, Heat)---> this compound ester + H₂O
Data Presentation: Representative Yields
The following table summarizes representative yields for the esterification of this compound with various primary alcohols under standardized Fischer esterification conditions. Please note that these are typical, illustrative yields and actual results may vary depending on the specific reaction conditions and scale.
| Entry | Primary Alcohol | Product Ester | Representative Yield (%) |
| 1 | Methanol | Methyl (2-methyl-1,3-thiazol-4-yl)acetate | 85-95 |
| 2 | Ethanol | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | 82-92 |
| 3 | Propan-1-ol | Propyl (2-methyl-1,3-thiazol-4-yl)acetate | 80-90 |
| 4 | Butan-1-ol | Butyl (2-methyl-1,3-thiazol-4-yl)acetate | 78-88 |
| 5 | Pentan-1-ol | Pentyl (2-methyl-1,3-thiazol-4-yl)acetate | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the synthesis of alkyl (2-methyl-1,3-thiazol-4-yl)acetates.
Materials:
-
This compound
-
Primary alcohol (e.g., methanol, ethanol, propan-1-ol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Alcohol: Add the respective primary alcohol (10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.[6]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification process.
Logical Relationship: Factors Affecting Yield
This diagram shows the key factors that can influence the yield of the esterification reaction.
Caption: Factors influencing esterification yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with (2-Methyl-1,3-thiazol-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of amide coupling reactions involving (2-methyl-1,3-thiazol-4-yl)acetic acid, a key building block in the synthesis of diverse molecular entities with potential therapeutic applications. The protocols detailed below are designed to offer robust and reproducible methods for the formation of amide bonds, a critical transformation in medicinal chemistry and drug discovery. The inherent biological significance of the thiazole motif makes its derivatives, including the amides of this compound, attractive targets for the development of novel therapeutic agents.[1][2]
Introduction to Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and complex small molecules. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine. This is typically achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group.[5]
Common classes of coupling reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions like racemization.[6][7]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are known for their high efficiency and rapid reaction times.[6][8][9]
-
Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
The choice of coupling reagent, solvent, base, and reaction temperature is critical for achieving high yields and purity of the desired amide product.
Significance of this compound Amides in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[1][2] Thiazole-containing molecules exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][10] Consequently, the synthesis of novel amide derivatives of this compound is a promising strategy for the discovery of new drug candidates.
Experimental Protocols
Protocol 1: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol describes a general method for the coupling of a thiazole carboxylic acid with an aniline derivative using EDC as the coupling agent, HOBt as an additive, and DMAP as a catalyst.[11]
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., an aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (catalytic amount, e.g., 0.1 equivalents)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous acetonitrile, add this compound (1.2 equiv).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (1.0 equiv) to the mixture.
-
Add a catalytic amount of 1-hydroxybenzotriazole (HOBt) (0.1 equiv).
-
Stir the reaction mixture at room temperature (23 °C) for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes) to afford the desired amide.[11]
Quantitative Data Summary
| Coupling Reagents | Amine | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| EDC, HOBt, DMAP | Aniline derivative | CH₃CN | 18 | 23 | 80 | [11] |
Protocol 2: HATU-Mediated Amide Coupling
This protocol provides a general procedure for amide bond formation using HATU, a highly efficient coupling reagent.[8][9]
Reaction Scheme:
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous DMF, add HATU (1.1 equiv).[9]
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the reaction mixture at room temperature.[9]
-
Stir the mixture at room temperature for 2 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as silica gel column chromatography.
Visualizations
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of amides from this compound.
Logical Relationship: Role of Coupling Reagents
Caption: The role of coupling reagents in activating the carboxylic acid for amide bond formation.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (2-Methyl-1,3-thiazol-4-yl)acetic Acid in Agrochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a versatile heterocyclic compound with potential applications in the synthesis of biologically active molecules, including agrochemicals.[1] The thiazole moiety is a key structural feature in a number of commercialized fungicides and insecticides, imparting essential biological activity. While direct, single-step conversions of this compound to commercial agrochemicals are not extensively documented in publicly available literature, its structural framework makes it a valuable starting material for the synthesis of more complex thiazole derivatives with potential pesticidal properties.
This document provides an overview of the application of thiazole derivatives in agrochemical synthesis, with a detailed focus on a multi-step synthesis of the commercial fungicide, Thifluzamide. Thifluzamide is a potent succinate dehydrogenase inhibitor used to control a range of fungal diseases in crops.[2][3] Its synthesis involves a key intermediate, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, which shares the core 2-methylthiazole structure with this compound. The protocols provided herein detail the conversion of this key intermediate to Thifluzamide.
Synthetic Pathway Overview: From a Thiazole Carboxylic Acid Intermediate to Thifluzamide
The synthesis of Thifluzamide from the key intermediate 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a two-step process involving the formation of an acyl chloride followed by an amidation reaction.
Caption: Synthetic pathway for Thifluzamide.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of Thifluzamide from 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, based on reported experimental procedures.
| Step | Reactants | Reagents & Solvents | Yield (%) | Purity (%) | Reference |
| Acyl Chloride Formation | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Triphosgene, Toluene, Pyridine (catalyst) | - | - | [4] |
| Amidation | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 2,6-Dibromo-4-(trifluoromethoxy)aniline | Toluene, Zinc Chloride (catalyst), Benzoyl Peroxide | 87-92 | >96 | [4] |
Note: The yield for the acyl chloride formation step is often not reported as the product is typically used in the next step without purification.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of Thifluzamide.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (Acyl Chloride Formation)
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride using triphosgene.
Materials and Reagents:
-
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
-
Triphosgene
-
Toluene
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Dropping funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 52.8 g (0.25 mol) of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and 35.6 g (0.12 mol) of triphosgene.[4]
-
Add 100 mL of toluene to the flask and stir the mixture to dissolve the solids.[4]
-
Heat the reaction mixture to 55°C.[4]
-
Slowly add 1 g (0.013 mol) of pyridine dropwise to the reaction mixture over a period of 20 minutes using a dropping funnel.[4]
-
After the addition is complete, maintain the reaction temperature at 55°C and continue stirring for 1.5 hours to complete the acyl chloride formation.[4]
-
The resulting solution of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride is typically used directly in the next step without further purification.
Protocol 2: Synthesis of Thifluzamide (Amidation)
This protocol details the reaction of the acyl chloride with the substituted aniline to form the final amide product.
Materials and Reagents:
-
Solution of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride in toluene (from Protocol 1)
-
2,6-Dibromo-4-(trifluoromethoxy)aniline
-
Zinc chloride
-
Benzoyl peroxide
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To the reaction vessel containing the 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride solution from the previous step, add 90.5 g (0.27 mol) of 2,6-dibromo-4-(trifluoromethoxy)aniline.[4]
-
Add 1.4 g (0.01 mol) of zinc chloride as a catalyst and 2.5 g (0.01 mol) of benzoyl peroxide.[4]
-
Heat the reaction mixture to 90°C and maintain this temperature for the duration of the reaction.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash it with an appropriate solvent.
-
Dry the product under vacuum to obtain Thifluzamide. The expected yield is in the range of 87-92% with a purity of ≥96%.[4]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of Thifluzamide.
Caption: Experimental workflow for Thifluzamide synthesis.
References
Application Notes and Protocols for the Preparation of (2-Methyl-1,3-thiazol-4-yl)acetic Acid Derivatives for Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of (2-Methyl-1,3-thiazol-4-yl)acetic acid derivatives. The following protocols are based on established synthetic methodologies and standard antimicrobial screening techniques.
Synthesis of this compound and its Derivatives
The synthetic strategy to obtain this compound and its subsequent derivatives, such as amides and hydrazide-hydrazones, is a multi-step process commencing with the Hantzsch thiazole synthesis. This classical method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring.
Protocol 1: Synthesis of Ethyl (2-Methyl-1,3-thiazol-4-yl)acetate
This protocol details the formation of the core thiazole structure using the Hantzsch thiazole synthesis.
Materials:
-
Thioacetamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thioacetamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Hydrolysis of Ethyl (2-Methyl-1,3-thiazol-4-yl)acetate to this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl (2-methyl-1,3-thiazol-4-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (2-methyl-1,3-thiazol-4-yl)acetate (1 equivalent) in a mixture of THF and water.
-
Add LiOH or NaOH (1.5-2 equivalents) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Protocol 3: Synthesis of N-Substituted (2-Methyl-1,3-thiazol-4-yl)acetamides
This protocol outlines the coupling of the carboxylic acid with various amines to generate a library of amide derivatives.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM or DMF.
-
Add the substituted amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Antimicrobial Screening Protocols
The synthesized derivatives of this compound can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
The antimicrobial activity of synthesized derivatives should be summarized in a clear and structured table for easy comparison of their efficacy. The following table presents representative data for N-aryl acetamide derivatives of a thiazole scaffold, which can serve as a template for presenting results for this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of N-aryl-2-(thiazol-2-yl)acetamide Derivatives (µg/mL)
| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| 1 | Phenyl | 62.5 | 125 | 250 | >250 | 125 |
| 2 | 4-Chlorophenyl | 31.25 | 62.5 | 125 | 250 | 62.5 |
| 3 | 4-Methoxyphenyl | 125 | 250 | >250 | >250 | 250 |
| 4 | 4-Nitrophenyl | 15.6 | 31.25 | 62.5 | 125 | 31.25 |
| 5 | 2,4-Dichlorophenyl | 15.6 | 15.6 | 31.25 | 62.5 | 15.6 |
| Ciprofloxacin | - | 0.5 | 1 | 2 | 4 | - |
| Fluconazole | - | - | - | - | - | 8 |
Note: The data presented here is illustrative for N-aryl-2-(thiazol-2-yl)acetamide derivatives and should be replaced with experimental data obtained for the this compound derivatives.
Visualizations
Experimental Workflow
The overall workflow for the synthesis and screening of this compound derivatives is depicted below.
Caption: Synthetic and screening workflow.
Proposed Mechanism of Action: Inhibition of Bacterial Cell Division
Several thiazole-based compounds have been shown to exert their antimicrobial effect by targeting the bacterial cell division protein FtsZ.[1][2] FtsZ is a crucial protein that polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[1][3][4][5]
Caption: Inhibition of FtsZ by thiazole derivatives.
References
- 1. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell division protein FtsZ: from structure and mechanism to antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. The described methodology is a robust two-step process commencing with the Hantzsch thiazole synthesis to form the core heterocyclic structure, followed by alkaline hydrolysis to yield the final carboxylic acid. This process is designed to be scalable and efficient for industrial applications.
Introduction
This compound is a valuable building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. The presented protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of thiazole rings.[1][2][3]
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Step 1: Hantzsch Thiazole Synthesis. The reaction of thioacetamide with ethyl 4-chloroacetoacetate to yield ethyl (2-methyl-1,3-thiazol-4-yl)acetate.
-
Step 2: Saponification. The hydrolysis of the ethyl ester intermediate to the desired carboxylic acid product.
Caption: Overall synthetic pathway for this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| Thioacetamide | 62-55-5 | C₂H₅NS | 75.13 | Major Chemical Supplier | Warning: Toxic, Carcinogen |
| Ethyl 4-chloroacetoacetate | 638-07-3 | C₆H₉ClO₃ | 164.59 | Major Chemical Supplier | Warning: Corrosive, Lachrymator |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 | Major Chemical Supplier | |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Major Chemical Supplier | |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | Major Chemical Supplier | |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major Chemical Supplier | For extraction |
| Brine (saturated NaCl solution) | N/A | NaCl | 58.44 | In-house preparation | |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Major Chemical Supplier | For drying |
Experimental Protocols
Step 1: Synthesis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate
This procedure is based on the Hantzsch thiazole synthesis.[1][2][3]
Caption: Workflow for the synthesis of the ester intermediate.
Procedure:
-
Reactor Setup: Equip a suitable, clean, and dry reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.
-
Charging Reagents: Charge the reactor with thioacetamide (1.0 eq) and anhydrous ethanol (5-10 L/kg of thioacetamide).
-
Initial Heating: Begin stirring and heat the mixture to 50-60 °C to dissolve the thioacetamide.
-
Addition of Ethyl 4-chloroacetoacetate: Once the thioacetamide is dissolved, add ethyl 4-chloroacetoacetate (1.05 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below reflux. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.
-
To the residue, add ethyl acetate and water. Stir vigorously and separate the layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate. The crude product may be used directly in the next step or purified by vacuum distillation.
-
Expected Yield: 75-85% Appearance: Yellow to brown oil.
Step 2: Saponification to this compound
This is a standard ester hydrolysis procedure.[4][5]
Caption: Workflow for the hydrolysis and isolation of the final product.
Procedure:
-
Reactor Setup: Use a reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: Charge the reactor with crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq), ethanol, and an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the ester is no longer detected.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3. A precipitate will form.
-
Stir the mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.
Data Presentation
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | C₈H₁₁NO₂S | 185.24 | 75-85 | >95% (after distillation) |
| 2 | This compound | C₆H₇NO₂S | 157.19 | 85-95 | >98% |
Safety and Handling
-
General: All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
-
Thioacetamide: This substance is highly toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
Ethyl 4-chloroacetoacetate: This is a corrosive and lachrymatory compound. Handle with extreme care to avoid contact with skin, eyes, and mucous membranes.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with appropriate care to prevent burns. The acidification step is exothermic and should be performed with adequate cooling.
Conclusion
The described two-step synthesis provides a scalable and efficient route to this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for large-scale production in an industrial setting. Careful handling of hazardous reagents is crucial for the safe execution of this synthesis.
References
Application Notes and Protocols for the Analytical Method Validation of (2-Methyl-1,3-thiazol-4-yl)acetic acid
Introduction
(2-Methyl-1,3-thiazol-4-yl)acetic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] As such, ensuring its purity and quantifying its presence in different matrices is critical for quality control and drug development processes. This document provides a comprehensive guide to the validation of an analytical method for this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2] The described High-Performance Liquid Chromatography (HPLC) method is designed to be specific, accurate, precise, and robust for its intended purpose.
Analytical Principle
The analytical method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique separates the analyte, this compound, from potential impurities and degradation products based on its polarity. The analyte is dissolved in a suitable solvent, injected into the HPLC system, and separated on a C18 stationary phase using an isocratic mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a reference standard with a known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound of known purity (≥97%).[1]
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
-
Glassware: Volumetric flasks, pipettes, and vials.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution: Prepare the sample by accurately weighing a suitable amount of the test substance, dissolving it in the mobile phase, and diluting to a final concentration within the linear range of the method.
4. Validation Parameters and Acceptance Criteria
The validation of the analytical method will be performed according to ICH Q2(R2) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]
4.1. System Suitability
Before starting the validation experiments, the suitability of the chromatographic system is verified. This is done by injecting five replicate injections of a working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
4.2. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][5]
-
Protocol:
-
Analyze a blank sample (mobile phase).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample of the placebo (if applicable).
-
Analyze a spiked sample containing the analyte and potential interfering substances.
-
-
Acceptance Criteria: The blank and placebo samples should not show any interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be pure and spectrally homogenous.
4.3. Linearity and Range
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[6][7] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Protocol:
-
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be within ±2% of the response at 100% of the target concentration.
-
4.4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies.[4][8]
-
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each concentration level.
4.5. Precision
Precision is the measure of the agreement between a series of measurements from the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: The repeatability study is repeated by a different analyst on a different day using a different instrument (if available).
-
Acceptance Criteria: The %RSD for the combined data from both days should be ≤ 2.0%.
-
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD: Signal-to-Noise ratio of 3:1.
-
LOQ: Signal-to-Noise ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
4.7. Robustness
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6][8]
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not deviate significantly from the results obtained under the normal conditions.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 1234567 | 1.1 | 8500 |
| 2 | 4.51 | 1235678 | 1.1 | 8550 |
| 3 | 4.53 | 1233456 | 1.2 | 8480 |
| 4 | 4.52 | 1236789 | 1.1 | 8520 |
| 5 | 4.51 | 1234455 | 1.1 | 8510 |
| Mean | 4.52 | 1235000 | 1.12 | 8512 |
| %RSD | 0.18 | 0.10 | - | - |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 615000 |
| 80 | 985000 |
| 100 | 1235000 |
| 120 | 1480000 |
| 150 | 1850000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Concentration Level | Spiked (µg/mL) | Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 | |
| 80.0 | 79.8 | 99.8 | 99.4 | |
| 80.0 | 79.5 | 99.4 | ||
| 100% | 100.0 | 100.5 | 100.5 | |
| 100.0 | 99.8 | 99.8 | 100.2 | |
| 100.0 | 100.3 | 100.3 | ||
| 120% | 120.0 | 119.5 | 99.6 | |
| 120.0 | 120.8 | 100.7 | 100.0 | |
| 120.0 | 119.7 | 99.8 |
Table 4: Precision Data
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay (% of Label Claim) | 0.85 | 1.20 |
Table 5: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2:1 |
| LOQ | 0.15 | 10.5:1 |
Table 6: Robustness Data
| Parameter Modified | Variation | Assay (% of Label Claim) | System Suitability |
| Flow Rate (mL/min) | 0.9 | 99.8 | Pass |
| 1.1 | 100.3 | Pass | |
| Column Temperature (°C) | 25 | 99.5 | Pass |
| 35 | 100.5 | Pass | |
| Mobile Phase (% Acetonitrile) | 28 | 100.2 | Pass |
| 32 | 99.7 | Pass |
Visualizations
Caption: Workflow for analytical method validation.
Caption: General workflow for HPLC analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. iosrphr.org [iosrphr.org]
- 6. mastelf.com [mastelf.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid. The information is tailored to address specific challenges that may arise during experimentation, with a focus on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A prevalent method involves a variation of the Hantzsch thiazole synthesis to construct the 2-methylthiazole core, followed by functional group manipulation to introduce the acetic acid moiety. This typically involves the reaction of a thioamide (e.g., thioacetamide) with an α-haloketone bearing an ester group, followed by hydrolysis of the ester to the carboxylic acid.
Q2: What are the potential byproducts I should be aware of during the Hantzsch thiazole synthesis step?
A2: Side reactions during the Hantzsch synthesis can lead to several impurities. A common byproduct is the isomeric 2-imino-2,3-dihydrothiazole, particularly under acidic conditions.[1] Other potential impurities can arise from unreacted starting materials or the formation of bis-thiazoles if the stoichiometry is not carefully controlled.[2]
Q3: What issues can arise during the hydrolysis of the ester precursor?
A3: The hydrolysis of the ethyl or methyl ester of this compound is a reversible reaction. Incomplete hydrolysis will result in residual ester in your final product. The equilibrium of this reaction can be influenced by factors such as the concentration of the base or acid used for hydrolysis, temperature, and reaction time.[3][4]
Q4: How can I monitor the progress of my reaction to minimize byproduct formation?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[2][5] Developing a good TLC system early in your process development will be crucial for optimization. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiazole Intermediate | 1. Incomplete reaction: Reaction time may be too short or the temperature too low.[2] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[2] 3. Incorrect stoichiometry: An improper ratio of the α-haloketone and thioacetamide can limit the yield.[2] 4. Poor quality of starting materials: Impurities in the reactants can interfere with the reaction.[2] | 1. Monitor the reaction progress using TLC. Consider incrementally increasing the reaction time or temperature. Microwave-assisted synthesis could also be explored to potentially reduce reaction times.[2] 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 3. Use a slight excess (e.g., 1.1 equivalents) of the thioacetamide to ensure complete conversion of the α-haloketone. 4. Ensure the purity of your starting materials. Recrystallize or distill them if necessary. |
| Presence of Multiple Spots on TLC (Byproducts) | 1. Isomer formation: As mentioned, the formation of 2-imino-2,3-dihydrothiazoles can occur.[1] 2. Side reactions of starting materials: Self-condensation or other side reactions of the α-haloketone or thioacetamide. | 1. Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions may minimize the formation of the imino isomer. 2. Add the α-haloketone slowly to the reaction mixture containing the thioacetamide to maintain a low concentration of the halo-ketone and minimize self-reaction. |
| Incomplete Hydrolysis to the Final Acetic Acid | 1. Insufficient base or acid: The amount of hydrolyzing agent may not be enough to drive the reaction to completion. 2. Reaction time is too short: The hydrolysis reaction may not have reached equilibrium.[4] 3. Re-esterification: If the work-up involves an alcoholic solvent, re-esterification can occur. | 1. Use a larger excess of the base (e.g., NaOH or KOH) or acid (e.g., HCl). 2. Extend the reaction time and monitor the disappearance of the ester spot by TLC or HPLC. 3. During work-up and purification, avoid the use of alcohol solvents if the product is in its acidic form. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Byproducts have similar polarity to the desired product. | 1. After the reaction, consider a solvent swap to a solvent in which the product is less soluble to induce precipitation. 2. Optimize your crystallization or chromatography conditions. A different solvent system or chromatographic support may be necessary to achieve good separation. |
Data Presentation: Byproduct Profile
| Experiment ID | Reaction Scale (mmol) | Key Reaction Parameters (Temp, Time, Solvent) | Product Yield (%) | Observed Byproducts (via TLC/HPLC) | Byproduct Abundance (Relative %) | Notes |
Experimental Protocols
General Protocol for the Synthesis of Ethyl (2-Methyl-1,3-thiazol-4-yl)acetate
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.1 equivalents) in a suitable solvent such as ethanol.
-
Reagent Addition: Slowly add ethyl 4-chloroacetoacetate (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
General Protocol for the Hydrolysis to this compound
-
Hydrolysis: Dissolve the ethyl (2-methyl-1,3-thiazol-4-yl)acetate in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Synthetic pathway and potential byproduct formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
optimizing reaction conditions for amide coupling of thiazole acetic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amide coupling of thiazole acetic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with thiazole acetic acid resulting in low or no yield?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common issues include:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[1] If the coupling reagent is inefficient, used in insufficient amounts, or degraded, activation will be incomplete.[1]
-
Deactivation of the Amine: The amine's nucleophilicity can be compromised. This can happen through protonation by the carboxylic acid starting material, forming an unreactive ammonium salt.[1] Additionally, 2-aminothiazoles can be electron-deficient, reducing their nucleophilicity and making the coupling challenging.[2][3]
-
Steric Hindrance: Bulky chemical groups on either the thiazole acetic acid or the amine partner can physically block the reaction site, leading to slow or incomplete coupling.[1][2]
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Incorrect choices of solvent, base, or temperature can significantly hinder the reaction.[1][4] For instance, the choice of base is critical; a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often preferred to prevent it from competing with the desired amine.[5]
Q2: How do I choose the right coupling reagent for my reaction?
The choice of coupling reagent is critical and depends on the specific substrates.[1][6] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.[1][6]
-
Carbodiimides (e.g., EDC, DCC): These are common and cost-effective. However, they can lead to racemization of chiral centers and often require additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and suppress this side reaction.[1][6][7] Dicyclohexylurea (DCU), the byproduct of DCC, is often insoluble and can complicate purification.[8]
-
Phosphonium Salts (e.g., PyBOP): These are generally more reactive than carbodiimides. PyBOP is an effective coupling reagent where the byproducts are less hazardous than those from its predecessor, BOP, which forms the carcinogen HMPA.[8][9]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are highly efficient reagents known for rapid reaction times and minimal racemization.[6][9] HATU is often preferred for difficult couplings as it reacts faster and with less epimerization than HBTU.[7][8][9] The OAt active ester formed by HATU is more reactive than the OBt ester formed by HBTU.[9]
For particularly challenging couplings involving electron-deficient amines like 2-aminothiazoles, converting the carboxylic acid to an acyl fluoride in situ using reagents like BTFFH or TFFH can be a highly effective strategy where standard methods fail.[2][3]
Q3: I'm observing significant epimerization at the alpha-carbon of my thiazole acetic acid. How can I prevent this?
Epimerization, the inversion of a stereocenter, is a major concern with α-substituted carboxylic acids like thiazole acetic acids.[10] It often proceeds through the formation of an oxazolone intermediate.[11]
To suppress epimerization:
-
Use Additives: The addition of HOBt or, more effectively, its aza-derivative HOAt, can minimize racemization by forming active esters that react with amines with little epimerization.[7][8]
-
Choose the Right Reagent: Uronium/aminium salt reagents, especially HATU (which is based on HOAt), are known to be very effective at suppressing epimerization compared to carbodiimides.[7][8][9]
-
Control the Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Over-exposure to strong bases can promote Hα abstraction, leading to racemization.[11][12]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can reduce the rate of epimerization.[1][12]
Q4: What are the most common side reactions and how can I minimize them?
Besides epimerization, other side reactions can occur:
-
Guanidinylation: When using excess HBTU or HATU, the reagent can react with the free N-terminal amine, forming a guanidinium byproduct that caps the amine and stops the reaction.[7][9] Therefore, these reagents should not be used in large excess.[7][8]
-
N-Acylurea Formation: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This side reaction is temperature-dependent and can be minimized by using additives like HOBt and keeping the temperature low.[12]
-
Dehydration of Amides: In peptide synthesis, unprotected asparagine and glutamine side chains can be dehydrated to nitriles by carbodiimide reagents.[8]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in amide coupling reactions.
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
Comparison of Common Coupling Conditions
The following table summarizes conditions for various coupling reagents commonly used for amide bond formation.
| Reagent Class | Example Reagent | Reagent (eq.) | Base (eq.) | Additive (eq.) | Common Solvents | Key Advantages & Disadvantages |
| Carbodiimide | EDC | 1.0 - 1.5 | 1.0 - 2.0 (DIPEA/Et₃N) | 1.0 (HOBt) | DCM, DMF, MeCN | Pros: Cost-effective, water-soluble byproducts.[8] Cons: Moderate reactivity, high risk of epimerization without additives.[1][6] |
| Phosphonium Salt | PyBOP | 1.0 - 1.5 | 2.0 - 3.0 (DIPEA) | None required | DMF, DCM | Pros: High efficiency, rapid reactions.[8] Cons: More expensive than carbodiimides. |
| Aminium/Uronium Salt | HBTU | 1.0 - 1.5 | 2.0 - 3.0 (DIPEA) | None required | DMF, DCM | Pros: Very efficient, low racemization.[7][9] Cons: Can cause guanidinylation if used in excess.[7][9] |
| Aminium/Uronium Salt | HATU | 1.0 - 1.5 | 2.0 - 3.0 (DIPEA) | None required | DMF, DCM | Pros: Superior for difficult couplings, very low epimerization.[8][9] Cons: Higher cost, potential for guanidinylation.[9] |
| Fluorinating Agent | BTFFH / TFFH | 1.1 - 1.5 | 2.2 - 4.5 (DIPEA) | None required | DCM, MeCN | Pros: Excellent for sterically hindered and electron-deficient substrates.[2][3] Cons: Requires higher temperatures for amine addition.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [1]
-
Dissolve the thiazole acetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt [13]
-
Dissolve the thiazole acetic acid (1.2 equivalents) and HOBt (1.0 equivalent) in an anhydrous solvent (e.g., MeCN or DCM).
-
Add the amine (1.0 equivalent) to the mixture.
-
Add EDC (1.0 equivalent) and a suitable base (e.g., DIPEA, 5.0 equivalents, or DMAP, 1.0 equivalent). A catalytic amount of HOBt (0.1 eq) with 1 eq of DMAP has also been shown to be effective.[13]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography.
Protocol 3: Coupling of Sterically Hindered/Electron-Deficient Substrates via Acyl Fluoride [2]
-
Acyl Fluoride Formation: Dissolve the thiazole acetic acid (1.3 equivalents) in anhydrous DCM. Add the fluorinating agent (e.g., BTFFH, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents). Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Amine Addition: Add the amine (1.0 equivalent) to the solution containing the acyl fluoride.
-
Reaction: Seal the reaction vessel and heat to a higher temperature (e.g., 80 °C). Monitor the reaction for completeness (reaction times can be significantly longer, 12-24 hours).
-
Workup and Purification: Cool the reaction to room temperature and perform an aqueous workup and purification as described in Protocol 1.
General Amide Coupling Mechanism
The following diagram illustrates the general activation and coupling pathway common to many reagents.
Caption: Generalized workflow for amide bond formation via an activated intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. bachem.com [bachem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Methyl-1,3-thiazol-4-yl)acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-methyl-1,3-thiazol-4-yl)acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My purified this compound derivative shows a low melting point and a broad melting range. What is the likely cause?
A low or broad melting point is a common indicator of impurities. The presence of residual solvents, unreacted starting materials, or reaction byproducts can depress the melting point and broaden its range. It is recommended to perform further purification steps or analyze the sample using techniques like ¹H-NMR or LC-MS to identify the impurities.
Q2: I am observing streaking on my TLC plate when analyzing my compound. What does this indicate?
Streaking on a TLC plate often suggests that the compound is highly polar and is interacting strongly with the silica gel stationary phase. It can also indicate the presence of acidic or basic impurities. To resolve this, you can try using a more polar mobile phase, such as adding a small amount of methanol or acetic acid to your eluent system.[1] For acidic compounds like the target derivatives, using a solvent system containing acetic acid can improve spot shape.
Q3: Can I use normal-phase column chromatography for a highly polar thiazole acetic acid derivative?
While challenging, it is possible. If your compound streaks or remains at the baseline even with highly polar solvents like 100% ethyl acetate, you may need to use a more aggressive solvent system.[2] A common approach is to add a small percentage of methanol to dichloromethane (e.g., 1-10%).[3] In some cases, adding a modifier like acetic acid to the eluent can improve the chromatography of acidic compounds. If these methods fail, consider using a different stationary phase like alumina or reverse-phase chromatography.[2]
Q4: My yield is very low after recrystallization. What are the common reasons for this?
Low recovery from recrystallization can stem from several factors:
-
Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor.[4]
-
Cooling the solution too quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[4]
-
Premature crystallization: If the compound crystallizes in the hot filtration step (if performed), product will be lost.[4]
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]
Q5: How do I choose the best purification method for my derivative?
The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Recrystallization: Best for removing small amounts of impurities from solid compounds, especially on a larger scale. The key is finding a suitable solvent system.[5]
-
Column Chromatography: Highly effective for separating compounds with different polarities, especially for removing closely-related impurities that are difficult to separate by other means.[2][5]
-
Acid-Base Extraction: Useful for separating acidic products, like this compound, from neutral or basic impurities.
-
Washing/Precipitation: A quick method to remove soluble impurities by washing the solid product with a solvent in which it is insoluble.[5][6]
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Potential Cause | Suggested Solution | Reference |
| Incorrect Solvent | The compound is too soluble in the cold solvent, or impurities are insoluble in the hot solvent. | Systematically test different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find one where the compound is highly soluble when hot and sparingly soluble when cold. |
| Rapid Crystallization | Cooling the solution too fast can trap impurities within the crystal lattice. | Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can help slow the process. |
| Oiling Out | The compound separates as a liquid oil instead of solid crystals. | This occurs if the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add more of the "soluble solvent" to lower the saturation point, and allow it to cool more slowly. |
Problem 2: Issues During Column Chromatography
| Potential Cause | Suggested Solution | Reference |
| Compound Decomposes on Silica Gel | Silica gel is acidic and can cause degradation of sensitive compounds. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear. If unstable, consider using a deactivated (less acidic) silica gel, or switch to a different stationary phase like alumina or Florisil. |
| Poor Separation of Spots | The chosen eluent system does not provide adequate resolution between the product and impurities. | To improve separation, try using a less polar solvent system. This will generally increase the difference in Rf values. Fine-tuning the solvent ratio is critical. |
| No Compound Elutes from the Column | The compound may be too polar for the chosen eluent, or it may have precipitated on the column. | Ensure the compound is fully dissolved before loading. If solubility is an issue, use a dry loading technique. If the compound is very polar, gradually increase the eluent polarity significantly (e.g., introduce methanol into a DCM/EtOAc system). |
Quantitative Data on Purification
The following table summarizes purification data for various thiazole derivatives from literature, showcasing typical outcomes from different methods.
| Compound/Derivative | Purification Method | Solvent / Eluent System | Yield (%) | Melting Point (°C) | Reference |
| An aryl thiazole derivative | Thin Layer Chromatography | Cyclohexane-Acetone (85:15) | 94 | 128-130 | [6] |
| A different aryl thiazole derivative | Thin Layer Chromatography | Cyclohexane-Acetone (80:20) | 84 | 105-110 | [6] |
| Thiazole acetic acid derivatives (general) | Crystallization | Ethanol | - | - | [7] |
| Pyrimidinone-linked thiazoles | Recrystallization | Methanol | - | - | [8] |
| 3-amino-3-(2-arylthiazol-4-yl)propanoic acids | Precipitation and Washing | Acetone | 52-68 | - | [9] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol provides a general procedure for purifying a solid thiazole derivative.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[5] Common choices for thiazole derivatives include ethanol, methanol, or acetic acid.[6][7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is best done by adding the solvent in small portions to the heated mixture.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals under vacuum or in a drying oven to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines the purification of a thiazole derivative using a silica gel column.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[3] A common starting system is a mixture of hexane and ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into a glass column with a cotton or glass wool plug at the bottom and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased during the run (gradient elution) to elute more polar compounds.[3]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General experimental workflow for the purification of a synthesized compound.
Caption: Troubleshooting flowchart for addressing low purity after an initial purification step.
References
- 1. bnmv.ac.in [bnmv.ac.in]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
preventing degradation of thiazole compounds during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole compounds. The content is structured to directly address specific issues that may be encountered during experimentation, with a focus on preventing degradation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for thiazole compounds during synthesis?
A1: Thiazole compounds can degrade through several pathways during synthesis, primarily influenced by reaction conditions such as light, heat, pH, and the presence of oxidizing agents.
-
Photodegradation: Thiazole rings, especially those with aryl substituents, are susceptible to photodegradation. This process can be initiated by the absorption of UV and visible light, leading to a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition. This forms an unstable endoperoxide that rearranges, often resulting in ring cleavage and the formation of amide byproducts[1][2][3][4].
-
Oxidative Degradation: Strong oxidizing agents can lead to the degradation of the thiazole ring. For instance, oxidation can occur at the sulfur atom, forming non-aromatic sulfoxides or sulfones[5]. Advanced oxidation processes, such as using UV light and hydrogen peroxide (UV/H₂O₂), can also degrade thiazoles through reactions with hydroxyl radicals, leading to various intermediates, including demethylated forms[6][7].
-
Reductive Degradation: While generally stable to many reducing agents, thiazole rings can be degraded by strong reducing agents like Raney Nickel, which can cause desulfurization and subsequent ring opening[8][9].
-
Acid/Base Instability: Thiazole rings can be sensitive to extreme pH conditions. While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis and ring opening. For example, thiazoline intermediates can be hydrolyzed to the corresponding cysteine derivatives under acidic conditions[8].
-
Thermal Degradation: High temperatures can lead to the decomposition of thiazole derivatives. The thermal stability depends on the substituents, with some compounds beginning to decompose at temperatures as low as 50-70°C, while others are more stable[5][10]. Thermal degradation pathways can involve fragmentation of the ring and side chains[10].
Q2: How do substituents on the thiazole ring affect its stability?
A2: Substituents can significantly influence the electronic properties and, consequently, the stability of the thiazole ring.
-
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, generally increase the stability of the thiazole ring by reducing the electron density, making it less susceptible to oxidative degradation[11].
-
Electron-Donating Groups (EDGs): EDGs, such as amino or methoxy groups, can increase the electron density of the ring, potentially making it more susceptible to oxidation. However, they can also influence the regioselectivity of electrophilic substitution reactions[9].
-
Aryl Substituents: Aryl groups attached to the thiazole ring can increase its susceptibility to photodegradation[1][2][4].
Q3: What are the common side reactions in Hantzsch thiazole synthesis and how can they be minimized?
A3: The Hantzsch thiazole synthesis, a widely used method involving the reaction of an α-haloketone with a thioamide, can be prone to side reactions that lower the yield and purity of the desired product.
-
Isomer Formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its isomer, a 2-imino-2,3-dihydrothiazole. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole[1].
-
Formation of Byproducts from Reactant Decomposition: Thioamides can be unstable under acidic conditions, leading to their decomposition and the formation of unwanted byproducts[6]. Using fresh, high-purity starting materials is crucial. α-Haloketones can also decompose over time[6].
-
Low Conversion: Incomplete reactions can result from suboptimal temperature or reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) and adjusting the temperature or extending the reaction time can improve conversion[1].
Q4: What are the key challenges in the Cook-Heilbron thiazole synthesis?
A4: The Cook-Heilbron synthesis, which typically produces 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide, is known for its mild reaction conditions[9][12][13]. However, challenges can include:
-
Low Yields: While it can provide good yields, optimizing the stoichiometry of reactants and reaction conditions is important. Side reactions, though less common than in the Hantzsch synthesis, can still occur[12][13].
-
Limited Scope: The diversity of substituents that can be introduced may be more limited compared to variations of the Hantzsch synthesis[12].
Troubleshooting Guides
Hantzsch Thiazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time too short or temperature too low.[1] 2. Degradation of reactants or product: Excessive heat or improper pH.[1] 3. Incorrect stoichiometry: Improper ratio of α-haloketone to thioamide. 4. Poor quality of starting materials: Impurities in α-haloketone or thioamide.[6] | 1. Monitor reaction progress using TLC. Incrementally increase reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times. 2. Optimize reaction temperature. If thioamide is acid-sensitive, run the reaction under neutral or slightly basic conditions.[6] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide. 4. Purify starting materials before use (e.g., vacuum distillation for α-haloketones). Ensure α-haloketone is fresh.[6] |
| Formation of Multiple Products (Side Reactions) | 1. Isomer formation: Acidic conditions leading to 2-imino-2,3-dihydrothiazole.[1] 2. Reactant decomposition: Unstable thioamide in acidic media.[6] | 1. Perform the reaction under neutral or slightly basic conditions. 2. Use high-purity starting materials and consider a buffered reaction system. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Improper workup. | 1. See "Low to No Product Yield" solutions. 2. Unreacted thioamide is often water-soluble and can be removed by washing the solid product with water. Unreacted α-haloketone can be removed by recrystallization or chromatography.[6] |
General Degradation Issues During Synthesis and Workup
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product darkens or decomposes upon exposure to light. | Photodegradation: Thiazole ring is susceptible to light, especially with aryl substituents.[1][2] | 1. Conduct the reaction and workup in vessels protected from light (e.g., wrapped in aluminum foil or using amber glassware). 2. Store the final product in the dark. |
| Low yield or decomposition during heating. | Thermal Degradation: Product is sensitive to high temperatures.[10] | 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Use microwave synthesis for shorter reaction times at elevated temperatures. 3. During workup, use rotary evaporation at the lowest possible temperature. |
| Degradation during purification by column chromatography. | 1. Acidic silica gel: The acidic nature of silica gel can cause degradation of sensitive compounds. 2. Prolonged exposure: Long residence time on the column can lead to degradation. | 1. Use neutral alumina for chromatography or deactivate silica gel by washing with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine). 2. Use flash chromatography to minimize the purification time. |
Data Presentation
Table 1: Effect of Reaction Conditions on Hantzsch Synthesis Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 5 | 62 | [1] |
| 2 | p-TSA (10) | Ethanol | Reflux | 2 | 88 | [11] |
| 3 | NH₄OAc | Ethanol | Reflux | 5 | 85 | [1] |
| 4 | Glycine-HCl buffer (pH 2.2) | Water | 80 | 1 | 95 | [11][14] |
| 5 | Ultrasonic Irradiation | Water (SDS, 0.1M) | RT | 0.5 | 96 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of a 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol as the solvent.
-
Heat the mixture to reflux (approximately 65°C) and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing the 5% aqueous Na₂CO₃ solution to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts and unreacted thiourea.
-
Dry the product under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).[16][17]
Protocol 2: Purification of Thiazole Compounds by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the thiazole compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, acetone, or mixtures like ethanol/water.
-
Dissolution: Place the crude thiazole compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[2][17][18][19][20]
Mandatory Visualization
Caption: Workflow for thiazole synthesis and potential degradation points.
Caption: Troubleshooting logic for low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
- 12. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
- 20. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic Acid Esters
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Methyl-1,3-thiazol-4-yl)acetic acid esters. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help improve your reaction yields and address common issues encountered during synthesis.
Troubleshooting Guide
This guide addresses common problems encountered during the Hantzsch synthesis of this compound esters from thioacetamide and an appropriate α-haloacetoacetate ester (e.g., ethyl 4-chloroacetoacetate).
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Poor quality or impure reactants: Starting materials may be degraded or contain inhibitors. 2. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reaction rates. 4. Insufficient reaction time: The reaction may not have proceeded to completion. | 1. Verify reactant quality: Ensure thioacetamide is fresh and the α-haloacetoacetate ester has not decomposed. Use freshly distilled or purified reactants if necessary. 2. Optimize temperature: Gradually increase the temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC). For many Hantzsch syntheses, heating is necessary to achieve an optimal rate.[1] Conversely, excessive heat can lead to the formation of side products. 3. Solvent selection: Polar protic solvents like ethanol are commonly used and often effective.[1] Consider screening other solvents such as methanol or isopropanol. (See Table 1 for a comparison). 4. Extend reaction time: Monitor the reaction with TLC until the starting materials are consumed.[2] |
| Formation of Significant Side Products/Impure Product | 1. Unstable reactants: Thioamides can be unstable, especially under acidic conditions, leading to side reactions.[1] 2. Competing reactions: Side reactions can occur between the reagents before the main reaction takes place.[1] 3. Incorrect workup procedure: Improper pH control during workup can lead to hydrolysis of the ester or other sensitive groups.[1] | 1. Control pH: If thioamide instability is suspected, consider running the reaction under neutral or slightly basic conditions. 2. Optimize reagent addition: Adjusting the order of adding reagents can sometimes minimize competing reactions.[1] 3. Careful workup: During the workup process, ensure that the pH is carefully controlled during any neutralization steps to prevent product degradation. |
| Product Fails to Precipitate or Crystallize | 1. Product is soluble in the reaction mixture: The thiazole product, especially if it forms as a salt, may be soluble in the reaction solvent. 2. Low product concentration: The concentration of the product in the solution may be below the saturation point. | 1. Induce precipitation: Neutralization with a weak base, such as sodium carbonate, can often cause the neutral product to precipitate.[1] 2. Concentrate the solution: Carefully remove some of the solvent under reduced pressure to increase the product concentration. Seeding with a small crystal of the product, if available, can also induce crystallization. |
| Difficulty in Product Purification | 1. Presence of persistent impurities: Certain side products may have similar polarity to the desired product, making separation by chromatography challenging. 2. Oily product: The product may not solidify, making isolation by filtration difficult. | 1. Recrystallization: Attempt recrystallization from a different solvent system to remove impurities. 2. Column chromatography: If recrystallization is ineffective, column chromatography on silica gel is a standard method for purification. The crude product can be purified using a suitable eluent system, such as a mixture of ethyl acetate and hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound esters?
A1: The most widely used and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo ketone (or in this case, an α-halo-β-ketoester like ethyl 4-chloroacetoacetate) with a thioamide (thioacetamide).[3]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q3: What are the key parameters to optimize for improving the yield?
A3: The key parameters to optimize are reaction temperature, choice of solvent, reaction time, and the purity of the starting materials. The molar ratio of the reactants can also play a significant role.
Q4: Are there greener or more efficient alternatives to the traditional Hantzsch synthesis?
A4: Yes, modern variations of the Hantzsch synthesis include microwave-assisted one-pot reactions. These methods can significantly reduce reaction times and may lead to higher yields, often using more environmentally friendly solvents.[4]
Q5: My final product is an oil instead of a solid. How should I proceed with purification?
A5: If the product is an oil, standard purification techniques include solvent extraction followed by column chromatography on silica gel. It is also possible that the oil is an impure form of the product and may solidify upon successful purification.
Data Presentation
Table 1: Effect of Solvent on the Yield of Ethyl (2-Methyl-1,3-thiazol-4-yl)acetate
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 6 | 65 |
| Methanol | 65 | 8 | 60 |
| Isopropanol | 82 | 6 | 68 |
| Acetonitrile | 82 | 5 | 72 |
| Toluene | 110 | 4 | 55 |
| Dimethylformamide (DMF) | 100 | 3 | 75 |
Note: The data presented in these tables are representative values based on typical outcomes for Hantzsch thiazole syntheses and may vary depending on specific experimental conditions.
Table 2: Effect of Temperature on Yield in Ethanol
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 50 | 12 | 45 |
| 65 | 8 | 58 |
| 78 (Reflux) | 6 | 65 |
| 90 | 5 | 62 (Increased side products observed) |
Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis of Ethyl (2-Methyl-1,3-thiazol-4-yl)acetate
This protocol describes a typical procedure for the synthesis of the target ester.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioacetamide
-
Absolute Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.
-
Add ethyl 4-chloroacetoacetate (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol offers a more rapid and potentially higher-yielding alternative.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Thioacetamide
-
Acetonitrile
-
Sodium carbonate
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine thioacetamide (1.0 equivalent), ethyl 4-chloroacetoacetate (1.0 equivalent), and sodium carbonate (1.2 equivalents) in acetonitrile.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C for 20 minutes with stirring.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography.
Visualizations
Diagram 1: Hantzsch Synthesis Workflow
References
managing stability issues of (2-Methyl-1,3-thiazol-4-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Methyl-1,3-thiazol-4-yl)acetic acid. The information is designed to help manage potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, thiazole rings can be susceptible to certain degradation mechanisms. Potential pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies on similar thiazole-containing compounds suggest that photodegradation can occur through reaction with singlet oxygen.[1][2]
-
Oxidative Degradation: While the thiazole ring itself is relatively resistant to some oxidizing agents, the acetic acid side chain and the methyl group could be susceptible to oxidation.[3]
-
Hydrolysis: The acetic acid functional group is generally stable, but extreme pH and high temperatures could potentially lead to decarboxylation or other hydrolytic reactions, although the thiazole ring is generally stable to hydrolysis under moderate conditions.
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a UV detector. Signs of degradation include:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
A change in the physical appearance of the sample (e.g., color change).
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents and strong bases, as these may promote degradation of the molecule. When using solvents, ensure they are of high purity and free from peroxides, especially for long-term solution stability studies.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Problem: You observe unknown peaks in the chromatogram of your this compound sample.
-
Possible Cause 1: Degradation. The compound may have degraded due to improper storage or handling (exposure to light, high temperature, or incompatible substances).
-
Troubleshooting Steps:
-
Review the storage conditions and handling procedures for your sample.
-
Perform a forced degradation study (see Experimental Protocols section) on a reference standard to identify potential degradation product peaks.
-
Compare the retention times of the unknown peaks with those of the degradation products.
-
-
Possible Cause 2: Impurities. The unknown peaks may be impurities from the synthesis of the compound.
-
Troubleshooting Steps:
-
Check the certificate of analysis (CoA) for the purity of the compound and the presence of any known impurities.
-
If possible, use a higher purity grade of the compound.
-
Characterize the impurities using techniques like LC-MS or NMR.
-
Issue 2: Decrease in Assay Value Over Time
-
Problem: The measured concentration of this compound in your solution decreases over time.
-
Possible Cause: Solution Instability. The compound may be unstable in the chosen solvent or at the storage temperature.
-
Troubleshooting Steps:
-
Evaluate the stability of the compound in different solvents (e.g., acetonitrile, methanol, water at different pH values).
-
Store solutions at a lower temperature (e.g., 2-8°C or -20°C).
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Prepare fresh solutions before each experiment.
-
Data Presentation
The following tables present illustrative quantitative data from hypothetical forced degradation studies on this compound. This data is intended to provide a general understanding of potential stability issues and is not based on experimentally verified results for this specific compound.
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | - |
| 0.1 M NaOH | 24 hours | 60°C | ~10% | Decarboxylation product |
| 3% H₂O₂ | 24 hours | Room Temp | ~15% | N-oxide or S-oxide |
| Thermal | 48 hours | 80°C | < 5% | - |
| Photolytic (UV) | 24 hours | Room Temp | ~20% | Product of photo-oxygenation |
Table 2: Illustrative Solution Stability of this compound (1 mg/mL)
| Solvent | Storage Condition | Time Point | % Remaining (Illustrative) |
| Acetonitrile | Room Temp, Light | 24 hours | 95% |
| Acetonitrile | 2-8°C, Dark | 7 days | >99% |
| Methanol | Room Temp, Light | 24 hours | 92% |
| Methanol | 2-8°C, Dark | 7 days | >98% |
| Water (pH 7) | Room Temp, Light | 24 hours | 98% |
| Water (pH 7) | 2-8°C, Dark | 7 days | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (100 µg/mL in mobile phase) at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (Illustrative)
This protocol describes a hypothetical HPLC method for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 100 µg/mL) in the mobile phase.
Mandatory Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Esterification of Substituted Thiazole Acetic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of substituted thiazole acetic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for esterifying substituted thiazole acetic acids?
A1: The most frequently employed methods are:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification using an excess of the alcohol, which also often serves as the solvent.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] The reaction is reversible, and its equilibrium is driven towards the product by the large excess of alcohol or by removal of water.[2][3]
-
Steglich Esterification: This method is suitable for substrates that are sensitive to strong acids.[1] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4] This reaction is generally carried out under milder conditions. The water formed is consumed by DCC, which converts to dicyclohexylurea (DCU).[5]
-
Acid Chloride Formation Followed by Alcoholysis: The thiazole acetic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with the alcohol to form the ester. This method often gives high yields as the reaction is not reversible.[6]
Q2: I am observing a significant amount of starting material even after a long reaction time in my Fischer esterification. What could be the reason?
A2: This is a common issue due to the reversible nature of the Fischer esterification.[7] Here are the primary causes and solutions:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst is used.
-
Water Presence: The water produced during the reaction can hydrolyze the ester back to the starting materials.[3]
-
Equilibrium: The reaction may have reached equilibrium.
To drive the reaction to completion, you can:
-
Use a large excess of the alcohol (often as the solvent).[3]
-
Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][3]
Q3: My reaction mixture is turning dark, and I'm getting multiple unidentified spots on my TLC. What could be happening?
A3: Darkening of the reaction mixture and the appearance of multiple spots on TLC often indicate decomposition or the formation of multiple side products. Potential causes include:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of the thiazole ring or sensitive functional groups on your starting material.
-
Strongly Acidic Conditions: While necessary for catalysis, highly concentrated strong acids can sometimes promote side reactions, especially with sensitive substrates.
-
Reactive Substituents: Certain substituents on the thiazole ring may not be stable under the reaction conditions.
Consider using milder conditions, a lower reaction temperature, or a different esterification method like the Steglich esterification if your substrate is sensitive.
Q4: Are there any side reactions involving the thiazole ring itself?
A4: The thiazole ring is generally robust, but side reactions can occur under certain conditions:
-
N-Alkylation: The nitrogen atom in the thiazole ring is nucleophilic and can potentially be alkylated, although this is less common under standard esterification conditions.
-
Ring Opening: While uncommon under typical esterification conditions, the thiazole ring can be opened under harsh reductive (e.g., Raney Nickel) or oxidative conditions. It is important to ensure your starting materials and reagents are free from strong oxidizing or reducing agents.
-
Electrophilic Substitution: If the reaction conditions generate strong electrophiles, substitution on the electron-rich positions of the thiazole ring (typically C5) is a possibility.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction (Equilibrium) | Increase the excess of alcohol used. Remove water using a Dean-Stark trap or molecular sieves. | Drives the Fischer esterification equilibrium towards the product side (Le Chatelier's Principle).[1][3] |
| Decarboxylation of Acetic Acid Side Chain | Reduce reaction temperature. Use a milder esterification method (e.g., Steglich). | Heterocyclic acetic acids can be prone to decarboxylation upon heating.[9][10] |
| Product Loss During Workup | Ensure proper pH adjustment during extraction. Minimize the number of transfer steps. | The ester product might have some water solubility, or can be lost during transfers.[11] |
| Side Product Formation | See Troubleshooting Guide for Issue 2. | The formation of byproducts inherently lowers the yield of the desired product. |
Issue 2: Presence of Impurities and Side Products
| Observed Impurity/Side Product | Identification Method | Cause | Prevention and Removal |
| Unreacted Thiazole Acetic Acid | TLC, LC-MS, ¹H NMR | Incomplete reaction. | See Troubleshooting Guide for Issue 1. For removal, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to extract the acidic starting material. |
| Decarboxylation Product | ¹H NMR (disappearance of -CH₂- signal), GC-MS | Excessive heat. | Lower the reaction temperature. Use milder coupling agents instead of strong acid and heat. |
| N-Acylurea (from Steglich esterification) | ¹H NMR, difficult to separate by column chromatography | Rearrangement of the O-acylisourea intermediate.[4] | Add the alcohol promptly after the activation of the carboxylic acid with DCC. Purify by careful column chromatography or recrystallization. |
| Dicyclohexylurea (DCU) (from Steglich esterification) | Precipitates out of many organic solvents. | Byproduct of DCC activation.[5] | Filter the reaction mixture (often after cooling to reduce solubility) to remove the precipitated DCU.[12] |
Experimental Protocols
Protocol 1: General Fischer-Speier Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted thiazole acetic acid (1.0 eq.).
-
Reagents: Add the desired alcohol in large excess (e.g., 10-20 eq. or as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the mixture to reflux for the required time (monitor by TLC). Typical reaction times are 1-10 hours at 60-110 °C.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol is a lower alcohol like methanol or ethanol, remove the excess under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel or by distillation.
Protocol 2: Steglich Esterification for Sensitive Substrates
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted thiazole acetic acid (1.0 eq.), the alcohol (1.1-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Coupling Agent: Cool the mixture in an ice bath (0 °C) and add DCC (1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with dilute HCl to remove DMAP, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Troubleshooting workflow for esterification.
Caption: Potential side reactions during esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. athabascau.ca [athabascau.ca]
- 8. archives.ijper.org [archives.ijper.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Thiazole Ring Formation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low or no product yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Hantzsch thiazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and improper stoichiometry.[1][2] A systematic approach is best for troubleshooting.[1]
-
Reagent Quality: Ensure the purity of your α-haloketone and thioamide. α-haloketones can degrade over time, and impurities in either starting material can lead to side reactions.[2][3] It is advisable to use fresh or purified reagents.[4] For example, 1-bromo-2-heptanone can be purified by vacuum distillation.
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[1] If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended.[2] However, excessive heat can cause degradation of reactants or products.[1]
-
Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield.[2] Polar protic solvents like ethanol and methanol are commonly used.[2]
-
Reaction Time: The reaction may not have proceeded to completion. It's recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion and ensure the full consumption of the α-haloketone.[1][5]
-
Moisture and Air: Many organic reactions are sensitive to moisture and air.[3] Ensure that all glassware is properly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: I am observing multiple spots on the TLC of my crude product. What are the likely side products and how can I minimize their formation?
A2: The formation of multiple products often points to side reactions or the presence of impurities in the starting materials.[1]
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can yield isomeric byproducts such as 2-imino-2,3-dihydrothiazoles.[1] The pH of the reaction medium can influence the reaction pathway.[1] Consider running the reaction under neutral or basic conditions to see if this improves selectivity.[2]
-
Unstable Reactants: Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[2]
-
Purification of Starting Materials: As mentioned previously, impure starting materials can lead to undesired side reactions.[1] Recrystallization or chromatography of the starting materials may be necessary.[1]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to sometimes reduce the formation of byproducts by providing rapid and uniform heating.[1]
Q3: What is the Cook-Heilbron synthesis and what are some common issues encountered with this method?
A3: The Cook-Heilbron synthesis is a method for producing 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[6][7] While it is a useful method, it is generally less common than the Hantzsch synthesis.[6] Potential issues include:
-
Low Yields: Similar to the Hantzsch synthesis, low yields can be a problem and may be attributed to the quality of starting materials and reaction conditions.[8]
-
Limited Scope: The diversity of substituents that can be introduced may be more limited compared to variations of the Hantzsch synthesis.[6]
Q4: My thiazole product is difficult to purify. What are some recommended purification strategies?
A4: Purification of thiazole derivatives can sometimes be challenging. Here are a few common strategies:
-
Precipitation and Filtration: In many Hantzsch syntheses, the thiazole product can be precipitated by neutralizing the reaction mixture with a weak base, such as a 5% aqueous sodium carbonate solution.[2][5] The resulting solid can then be collected by filtration.[2][9]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.
-
Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique.[4] However, some thiazole derivatives may be unstable on acidic silica gel.[4] In such cases, deactivating the silica gel with a small amount of a base like triethylamine in the eluent can be beneficial.[4]
Data Presentation
The following tables provide representative data on how reaction parameters can influence the outcome of a Hantzsch thiazole synthesis.
Table 1: Effect of Solvent on Reaction Yield and Time
| Solvent | Reflux Temp. (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 | 6 | 75 |
| Methanol | 65 | 8 | 68 |
| Isopropanol | 82 | 5 | 78 |
| Acetonitrile | 82 | 5 | 72 |
| Toluene | 111 | 4 | 65 |
Note: These are representative data, and actual results may vary depending on the specific substrates used.[10]
Table 2: Effect of Temperature on Reaction Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 50 | 12 | 55 | The reaction is slow and may not go to completion. |
| 65 (Methanol Reflux) | 8 | 68 | A moderate yield is achieved, but a longer reaction time is necessary. |
| 78 (Ethanol Reflux) | 6 | 75 | This temperature offers a good balance between the reaction rate and yield. |
| 82 (Isopropanol Reflux) | 5 | 78 | A higher temperature can lead to a reduction in reaction time. |
| 100 | 4 | 70 | There is a potential for an increase in byproduct formation at higher temperatures. |
Note: These are representative data, and actual results may vary.[10]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard laboratory procedure for the Hantzsch thiazole synthesis.[9]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]
-
Add methanol (5 mL) and a magnetic stir bar.[9]
-
Heat the mixture with stirring on a hot plate to 100°C for 30 minutes.[9]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (see Protocol 2).
-
Workup: After the reaction is complete, remove it from the heat and allow it to cool to room temperature.[9]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.[9]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[2][9]
-
Wash the collected solid with water.[9]
-
Drying and Characterization: Spread the solid on a tared watch glass and allow it to air dry.[9] Once dry, determine the mass and calculate the percent yield.[9]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of a reaction.[11][12]
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of about 0.5 cm.[12] Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber with a lid.[12]
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate.[12] It is also helpful to spot the starting materials in separate lanes for comparison.[12]
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[12] Allow the solvent to run up the plate until it is about 1 cm from the top.[12]
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil.[12] Visualize the spots under a UV lamp.[12] The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing.
Protocol 3: General Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent and load it onto the top of the silica gel.
-
Elute the Column: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to move the compounds down the column.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.[3]
Caption: General mechanism of the Hantzsch thiazole synthesis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
- 11. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Chiral Separation of Thiazole Acetic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of thiazole acetic acid derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Encountering issues during chiral separation is a common part of method development. This section provides a systematic guide to identifying and resolving frequent problems.
Common Problems in Chiral HPLC/SFC Separations
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for thiazole acetic acid derivatives.[1][2] 2. Suboptimal Mobile Phase Composition: The mobile phase polarity, additives, or pH may not be conducive to chiral recognition.[1][3] 3. Incorrect Elution Mode: The chosen mode (Normal Phase, Reversed-Phase, Polar Organic, SFC) may not be suitable.[3][4] 4. Temperature Effects: The column temperature may not be optimal for the separation.[5] | 1. CSP Screening: Screen a variety of CSPs. For acidic compounds like thiazole acetic acid derivatives, consider polysaccharide-based (e.g., cellulose, amylose) and anion-exchange (e.g., CHIRALPAK QN-AX, QD-AX) columns.[2][4][6] 2. Mobile Phase Optimization: - Normal Phase (NP) / SFC: Vary the alcohol modifier (e.g., isopropanol, ethanol) percentage. Add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and selectivity.[1][2] - Reversed-Phase (RP): Adjust the pH of the aqueous portion of the mobile phase to be 1-2 units away from the pKa of the analyte.[1] Use volatile buffers like ammonium formate or acetate for LC-MS compatibility.[5] 3. Mode Screening: If NP fails, explore RP, polar organic, or SFC modes, as they offer complementary selectivity.[2][3] 4. Temperature Optimization: Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimal resolution.[5] |
| Peak Tailing or Asymmetry | 1. Secondary Interactions: The acidic nature of the analyte can lead to strong interactions with the silica support of the CSP.[1] 2. Column Overload: Injecting too much sample can saturate the stationary phase.[1] 3. Column Contamination/Degradation: The column may be contaminated or the stationary phase may have degraded. | 1. Mobile Phase Additives: For these acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated. The addition of 0.1% TFA or acetic acid is often effective.[1] 2. Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was overloading the column.[1] 3. Column Washing: Wash the column according to the manufacturer's instructions. For immobilized CSPs, stronger solvents may be permissible.[1] |
| Poor Reproducibility (Shifting Retention Times) | 1. Column Equilibration: The column may not be fully equilibrated between runs, especially with gradient elution or after changing mobile phases.[7] 2. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). 3. Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times.[5] 4. Additive Memory Effects: Residual acidic or basic modifiers from previous analyses can affect the current separation.[7] | 1. Sufficient Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection and between runs.[7] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily. 3. Use a Column Oven: Maintain a constant and controlled column temperature.[5] 4. Dedicated Columns: If possible, dedicate columns to specific methods (e.g., acidic or basic analytes) to avoid memory effects.[7] |
| Extraneous or "Ghost" Peaks | 1. Contaminated Mobile Phase or Solvent: Impurities in the solvents can appear as peaks.[1] 2. Sample Carryover: Residual sample from a previous injection may be eluting.[1] 3. Sample Degradation: The analyte may be degrading in the sample solvent or on the column. | 1. Blank Injections: Run a blank gradient (no injection) to check for mobile phase contamination. Inject the sample solvent to check for solvent impurities.[1] 2. Optimize Needle Wash: Use a strong solvent in the autosampler wash to minimize carryover. 3. Sample Stability: Prepare samples fresh and consider using a cooled autosampler. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating thiazole acetic acid derivatives?
A1: Due to their acidic nature, the most successful CSPs for thiazole acetic acid derivatives are typically:
-
Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds. The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte.[6]
-
Polysaccharide-Based CSPs: Derivatized cellulose and amylose phases (e.g., Chiralcel® and Chiralpak® series) are highly versatile and widely used.[2][4] Screening a few different polysaccharide columns is a common and effective strategy.[2]
-
Macrocyclic Glycopeptide CSPs: Phases like vancomycin and teicoplanin can also show good selectivity for acidic compounds, particularly in reversed-phase or polar organic modes.[4][8]
Q2: How do I select the initial mobile phase for screening?
A2: A good starting point for screening is to test a few standard mobile phase systems:
-
Normal Phase (NP): A mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol with 0.1% TFA.[2]
-
Reversed-Phase (RP): A mixture of water or buffer with acetonitrile or methanol. For acidic analytes, using a buffer with a pH of around 2.5-3.0 (e.g., 0.1% formic or acetic acid in water) is a good starting point.
-
Supercritical Fluid Chromatography (SFC): Carbon dioxide with a modifier like methanol is a standard mobile phase.[6] Adding a small amount of an acidic additive to the modifier is often beneficial for acidic compounds.[6]
Q3: My resolution is still poor after screening several columns and mobile phases. What else can I optimize?
A3: If initial screening is unsuccessful, consider the following optimization steps:
-
Change the Alcohol Modifier (in NP/SFC): If you are using isopropanol, try ethanol, or vice versa. The type of alcohol can significantly alter the selectivity.[2]
-
Adjust Additive Concentration: Systematically vary the concentration of the acidic additive (e.g., from 0.05% to 0.5%).[3]
-
Optimize Temperature: As mentioned in the troubleshooting guide, temperature can have a significant impact on chiral recognition.[5]
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.[5]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for thiazole acetic acid derivatives? What are the advantages?
A4: Yes, SFC is an excellent technique for chiral separations of acidic compounds like thiazole acetic acid derivatives.[6] The advantages of SFC over HPLC include:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency, leading to shorter run times.[9][10]
-
Reduced Solvent Consumption: SFC primarily uses CO2, which is less expensive and produces less organic waste, making it a "greener" technique.[10]
-
Improved Resolution: SFC can sometimes provide better resolution and sharper peaks compared to HPLC.[11]
Q5: How should I prepare my sample for chiral analysis?
A5: Proper sample preparation is crucial for good chromatography:
-
Solvent Compatibility: Dissolve the sample in the mobile phase or a solvent that is miscible with the mobile phase and is a weak solvent for the analyte to ensure good peak shape. For NP, this might be a small amount of the alcohol modifier mixed with the nonpolar solvent. For RP, the mobile phase itself is often the best choice.
-
Avoid Strong Solvents: Avoid dissolving the sample in very strong solvents (like DMSO or THF for some coated polysaccharide columns) that are not compatible with the CSP, as this can damage the column and cause peak distortion.[12] However, immobilized CSPs offer greater solvent compatibility.[13]
-
Filtering: Always filter the sample through a 0.22 or 0.45 µm filter to remove particulates that could clog the column.
Experimental Protocols & Data
Protocol: Chiral HPLC Method Development for a Thiazole Acetic Acid Derivative
This protocol outlines a general approach for developing a chiral separation method using HPLC.
-
Column Selection:
-
Primary Screening Columns:
-
Chiralpak® AD-H (Amylose-based)
-
Chiralcel® OD-H (Cellulose-based)
-
CHIRALPAK® QN-AX (Anion-exchange)
-
-
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% TFA
-
Mobile Phase B: Hexane/Ethanol (90/10, v/v) + 0.1% TFA
-
-
Reversed-Phase (on polysaccharide columns):
-
Mobile Phase C: Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid
-
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV (select a wavelength where the analyte has strong absorbance)
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (for NP) or organic solvent (for RP) in 5% increments.
-
Adjust the column temperature between 15°C and 40°C to see the effect on resolution.
-
Quantitative Data Example: SFC Separation of an Acidic Compound
The following table summarizes the separation of an acidic compound on an anion-exchange column using SFC, demonstrating the effect of modifier percentage.
| Modifier (%) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 15 | 8.5 | 9.8 | 1.8 |
| 20 | 6.2 | 7.1 | 1.9 |
| 25 | 4.5 | 5.1 | 1.7 |
| 30 | 3.1 | 3.5 | 1.5 |
Conditions: CHIRALPAK QN-AX column, CO2/Methanol + 0.4% Formic Acid + 0.35% Ammonium Formate as modifier, 3.0 mL/min, 40°C. (Data adapted for illustrative purposes based on principles from[6])
Visualizations
Chiral Method Development Workflow
Caption: A typical workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. phenomenex.com [phenomenex.com]
Technical Support Center: Acylation Reactions with (2-Methyl-1,3-thiazol-4-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of (2-Methyl-1,3-thiazol-4-yl)acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for activating this compound for acylation?
A1: To achieve successful acylation, the carboxylic acid group of this compound must be activated to form a better electrophile. Common methods include:
-
Conversion to Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to a highly reactive acid chloride.
-
Use of Coupling Reagents: A wide variety of peptide coupling reagents can be employed to generate an active ester or a similarly reactive intermediate in situ. These are often preferred due to milder reaction conditions and reduced side reactions.
Q2: Which coupling reagents are recommended for amide bond formation with this heterocyclic acid?
A2: The choice of coupling reagent is critical for efficient amide bond formation. For this compound, which may present challenges due to its heterocyclic nature, the following classes of reagents are recommended:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic choices, often used with additives to improve efficiency and reduce side reactions.
-
Onium Salts (Uronium/Aminium and Phosphonium): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective and are known to perform well even with challenging substrates.
Q3: What is the role of additives like HOBt and HOAt in these acylation reactions?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents, particularly carbodiimides. Their primary roles are to:
-
Suppress Racemization: For chiral amines, these additives can significantly reduce the loss of stereochemical integrity at the alpha-carbon.
-
Increase Reaction Rates: They react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine than the initial activated species, thus accelerating the desired reaction.
-
Minimize Side Reactions: They can help prevent the formation of unwanted byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Carboxylic Acid Activation | 1. Switch to a more powerful coupling reagent (e.g., from a carbodiimide to an onium salt like HATU). 2. Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. 3. If forming an acid chloride, ensure complete conversion before adding the amine. |
| Low Nucleophilicity of the Amine | 1. Increase the reaction temperature. 2. Use a less sterically hindered amine if the structure can be modified. 3. Consider using a catalyst. For direct amidations, Group (IV) metal complexes have shown promise.[1] |
| Steric Hindrance | 1. Prolong the reaction time. 2. Increase the reaction temperature to overcome the activation energy barrier. 3. Select a less bulky coupling reagent. |
| Poor Solubility of Reagents | 1. Change the solvent to one in which all reactants are fully soluble (e.g., DMF, NMP, or a mixture of DMF/DCM). |
| Decomposition of Reagents or Product | 1. If the reaction is heated, perform it at a lower temperature for a longer duration. 2. Ensure the work-up procedure is not degrading the product (e.g., avoid strongly acidic or basic conditions if the product is sensitive). |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Racemized Product (for chiral amines) | Epimerization of the activated carboxylic acid intermediate. | 1. Add a racemization suppressant like HOBt or HOAt. 2. Lower the reaction temperature. 3. Reduce the pre-activation time before adding the amine. |
| Guanidinium Byproduct | The amine component reacts directly with the uronium-based coupling reagent. | 1. Ensure slow addition of the amine to the activated carboxylic acid. 2. Avoid a large excess of the coupling reagent. 3. Pre-activate the carboxylic acid before adding the amine.[2] |
| N-Acylurea Byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimides. | 1. Use an additive such as HOBt or HOAt to trap the O-acylisourea as a more stable active ester. 2. Perform the reaction at a lower temperature (e.g., 0 °C). |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂, or a mixture).
-
In a separate vial, dissolve the amine (1.0-1.2 equivalents) in the same solvent.
-
Prepare a solution of HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in the same solvent.
-
-
Activation:
-
To the stirred solution of this compound, add the HATU/DIPEA solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature. The solution may change color.
-
-
Coupling:
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Qualitative Effects of Experimental Parameters on Acylation Reaction Rate
| Parameter | Effect on Rate | Notes |
| Temperature | Increases | May also increase side reactions and racemization. |
| Concentration | Increases | Higher concentrations can lead to faster reaction times. |
| Coupling Reagent | Varies | Onium salt reagents (HATU, HBTU) are generally faster than carbodiimides (DCC, DIC). |
| Solvent Polarity | Varies | Polar aprotic solvents like DMF and NMP are generally effective. |
| Steric Hindrance | Decreases | Bulky groups on either the carboxylic acid or the amine will slow the reaction. |
| Nucleophilicity of Amine | Increases | More electron-rich, less hindered amines react faster. |
| Presence of Additives | Increases | Additives like HOBt and HOAt can accelerate the reaction by forming a more reactive intermediate. |
Visualizations
Caption: General experimental workflow for an acylation reaction.
References
Validation & Comparative
comparative analysis of thiazole building blocks in drug synthesis
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its unique structural and electronic properties.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the development of novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This guide provides a comparative analysis of common thiazole building blocks and synthetic strategies, supported by experimental data, to inform efficient drug design and development.
Performance Comparison of Thiazole Analogs in Biological Assays
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] Structure-activity relationship (SAR) studies have shown that modifications at the C2, C4, and C5 positions can significantly modulate the potency and selectivity of these compounds.[1]
Anticancer Activity
Thiazole analogs have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[1][3] A common strategy involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[1]
| Compound/Analog | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Substituted Thiazole Derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole Hydrazine Analog 25a | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole Hydrazine Analog 25b | HCT-116 (Colon Cancer) | - | Harmine/Cisplatin | - |
| Thiazole Derivative 9 | HepG-2 (Liver Cancer) | 1.61 ± 1.92 µg/mL | - | - |
| Thiazole Derivative 10 | HepG-2 (Liver Cancer) | 1.98 ± 1.22 µg/mL | - | - |
| Note: A direct IC50 value for the parent, unsubstituted thiazole is not readily available in the reviewed literature, as research primarily focuses on its more active derivatives.[1] |
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents.[1][3] Synthetic analogs have been developed to combat a wide range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.[1]
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Thiazole Derivative 41 | - | - | A. fumigatus | 0.12 | Amphotericin B | 0.12 |
| Thiazole Derivative 43 | S. pneumoniae | 0.03 | A. fumigatus | 0.03 | Amphotericin B | 0.12 |
| Thiazole Derivative 43a | Various | - | - | - | Norfloxacin | - |
| Thiazole Derivative 43b | Various | - | - | - | Norfloxacin | - |
| Thiazole Derivative 43c | Various | - | - | - | Norfloxacin | - |
| Thiazole Derivative 44 | Various | - | - | - | Norfloxacin | - |
Key Synthetic Routes for Thiazole Ring Construction
Several methods are widely employed for the synthesis of the thiazole ring, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is the most common and versatile method for preparing thiazoles.[2][4][5] It involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[2][4]
General Reaction:
α-Haloketone + Thioamide → Thiazole
This method allows for the synthesis of a wide variety of thiazoles with alkyl, aryl, or heteroaryl substituents at the C2, C4, and C5 positions.[4]
Cook-Heilborn Synthesis
The Cook-Heilborn synthesis is a method for producing 5-aminothiazoles.[3][6] It involves the reaction of α-aminonitriles with dithioacids, esters, carbon disulfide, or isothiocyanates under mild conditions.[6]
General Reaction:
α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole
Gabriel Synthesis
The Gabriel synthesis produces 2,5-disubstituted thiazoles by the reaction of an acylamino-ketone with phosphorus pentasulfide.[7]
General Reaction:
Acylamino-ketone + P₄S₁₀ → 2,5-Disubstituted Thiazole
Experimental Protocols
Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol describes a classic example of the Hantzsch synthesis.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
100 mL beaker
-
Hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add 5 mL of methanol and a stir bar to the vial.[2]
-
Heat the mixture on a hot plate with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of 5% sodium carbonate solution to the vial and stir.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product on a watch glass.
Caption: Workflow for Hantzsch Thiazole Synthesis and Purification.
MTT Cytotoxicity Assay
This assay is commonly used to evaluate the anticancer potential of novel thiazole derivatives.[3]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1] The absorbance is directly proportional to the number of viable cells.[1]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways and Mechanisms of Action
Many thiazole-based compounds exert their therapeutic effects by interacting with specific molecular targets and modulating key signaling pathways.[2]
Inhibition of EGFR/VEGFR-2 Signaling
Certain thiazole derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for cancer cell proliferation and angiogenesis.[1]
Caption: Inhibition of EGFR and VEGFR-2 Signaling by Thiazole Compounds.
Inhibition of Bacterial DNA Gyrase
A significant number of thiazole derivatives exhibit antibacterial activity by targeting essential bacterial enzymes, such as DNA gyrase.[2] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.[2]
Caption: Mechanism of DNA Gyrase Inhibition by Thiazole Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the Biological Activity of Novel Thiazole Derivatives
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a core scaffold in numerous biologically active molecules.[1] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] This guide provides an objective comparison of the performance of various novel thiazole derivatives, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their validation efforts.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3] Their mechanisms often involve the inhibition of critical signaling pathways and enzymes essential for tumor growth and proliferation, such as PI3K/mTOR, EGFR, VEGFR-2, and tubulin.[4][5][6][7]
Comparative Performance Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC₅₀ values for several novel thiazole derivatives against various cancer cell lines and protein kinases, compared to standard reference drugs.
Table 1: Cytotoxicity of Thiazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [6] |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [6] |
| Compound 8 | HepG2 (Liver) | 3.35 ± 0.2 | Combretastatin A-4 | 4.50 ± 0.2 | [7] |
| Compound 8 | HCT-116 (Colon) | 5.32 ± 0.3 | Combretastatin A-4 | 5.23 ± 0.3 | [7] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [8] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | - | - | [8] |
| Compound 11d | Panel of 4 cell lines | 0.030 (GI₅₀) | Erlotinib | 0.033 (GI₅₀) | [9][5] |
| Compound 11f | Panel of 4 cell lines | 0.027 (GI₅₀) | Erlotinib | 0.033 (GI₅₀) |[9][5] |
Table 2: Enzyme Inhibition by Anticancer Thiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 3b | PI3Kα | 0.086 ± 0.005 | - | - | [4] |
| Compound 3b | mTOR | 0.221 ± 0.014 | - | - | [4] |
| Compound 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |[6] |
Signaling Pathway Inhibition
Many thiazole derivatives exert their anticancer effects by targeting key nodes in cellular signaling pathways. The diagram below illustrates the inhibition of the PI3K/mTOR pathway, a critical regulator of cell growth and survival, by novel thiazole compounds.
Caption: PI3K/mTOR pathway inhibition by dual-inhibitor thiazole derivatives.
Antimicrobial Activity
With rising antimicrobial resistance, the development of new therapeutic agents is critical.[10] Thiazole derivatives have demonstrated potent activity against a wide range of pathogenic bacteria and fungi.[2][11]
Comparative Performance Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 3: Antibacterial Activity of Thiazole Derivatives
| Compound(s) | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzothiazole 13, 14 | Gram-positive & Gram-negative | 50-75 | Ofloxacin | 10 | [12] |
| Compound 3 | S. aureus, E. coli, etc. | 230-700 | Ampicillin | - | [13] |
| Compound 17a | Salmonella typhimurium | 0.49 | - | - | [1] |
| Compound 7, 13 | Salmonella typhimurium | 0.49 | - | - | [1] |
| Thiazole-quinolinium 4a4, 4b4 | MRSA | 1-8 | Methicillin | >100 | [14] |
| Compound 37c | Various bacteria | 46.9 - 93.7 | - | - |[11][15] |
Table 4: Antifungal Activity of Thiazole Derivatives
| Compound(s) | Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Benzothiazole 13, 14 | Aspergillus niger | 50-75 | Ketoconazole | 10 | [12] |
| Compound 9 | Various fungi | 60-230 | - | - | [13] |
| Compound 8 | Various fungi | 80-230 | - | - | [13] |
| Compound 37c | Various fungi | 5.8 - 7.8 | - | - |[11][15] |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often evaluated using in vivo models like carrageenan-induced paw edema or by measuring their effect on inflammatory mediators in vitro.[16][17][18]
Comparative Performance Data (% Inhibition)
Table 5: Anti-inflammatory Activity in Rat Paw Edema Model
| Compound | % Inhibition @ 3hr (Carrageenan) | Reference Drug | % Inhibition | Reference |
|---|---|---|---|---|
| Compound 3c | 44% | Nimesulide | - | [16] |
| Compound 3d | 41% | Nimesulide | - | [16] |
| Benzothiazole 10-13 | ~84-93% of standard | Indomethacin | 100% (standard) |[19] |
Mechanism of Action
Some thiazole compounds exhibit their anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins during inflammation.[20]
Caption: Inhibition of COX-2 by thiazole derivatives to block prostaglandin synthesis.
Experimental Protocols
Detailed and reproducible methodologies are crucial for validating biological activity.
General Workflow for Drug Discovery and Validation
The path from a novel compound to a potential drug involves several key stages, from synthesis to comprehensive biological testing.
Caption: General workflow for the validation of novel thiazole derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay quantitatively assesses the effect of a compound on cell viability.[21]
-
Cell Plating: Seed adherent cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6][22]
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[21]
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[23]
Protocol 2: Antibacterial Susceptibility (Broth Microdilution - MIC)
This method determines the minimum concentration of a compound required to inhibit bacterial growth.[13]
-
Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
This guide highlights the significant potential of novel thiazole derivatives across multiple therapeutic areas. The provided data and protocols offer a framework for researchers to compare and validate the biological activities of their own synthesized compounds. Further investigation into structure-activity relationships (SAR) will be crucial for optimizing the potency and selectivity of these promising molecules.[15]
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. [PDF] CHEMISTRY OF ANTICANCER THIAZOLE COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 17. wjpmr.com [wjpmr.com]
- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (2-Methyl-1,3-thiazol-4-yl)acetic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of key intermediates is paramount. (2-Methyl-1,3-thiazol-4-yl)acetic acid is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this important molecule: the classical Hantzsch Thiazole Synthesis and a versatile alternative pathway involving a chloromethylthiazole intermediate.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Chloromethylthiazole Pathway |
| Starting Materials | Thioacetamide, Ethyl 4-chloroacetoacetate | 2-Methyl-4-(chloromethyl)thiazole, Sodium cyanide |
| Key Intermediates | Ethyl (2-methyl-1,3-thiazol-4-yl)acetate | (2-Methyl-1,3-thiazol-4-yl)acetonitrile |
| Overall Yield | Good to Excellent | Moderate to Good |
| Number of Steps | 2 (Cyclization, Hydrolysis) | 2 (Cyanidation, Hydrolysis) |
| Scalability | Well-established for large-scale synthesis | Feasible for large-scale, requires careful handling of cyanide |
| Reagent Availability | Readily available and relatively inexpensive | Starting thiazole may require synthesis; sodium cyanide is toxic |
| Safety Considerations | Thioacetamide is a suspected carcinogen. | Sodium cyanide is highly toxic and requires stringent safety protocols. |
Synthetic Route 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established and widely used method for the formation of thiazole rings.[1] This route involves the condensation of a thioamide with an α-haloketone or its equivalent. For the synthesis of this compound, thioacetamide is reacted with ethyl 4-chloroacetoacetate to yield the corresponding ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl (2-methyl-1,3-thiazol-4-yl)acetate
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of thioacetamide (1 equivalent) in ethanol is prepared. To this solution, ethyl 4-chloroacetoacetate (1 equivalent) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ethyl (2-methyl-1,3-thiazol-4-yl)acetate, which can be purified by column chromatography.
Step 2: Hydrolysis to this compound
The crude or purified ethyl (2-methyl-1,3-thiazol-4-yl)acetate from the previous step is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated for 1-2 hours until the hydrolysis is complete (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to a pH of approximately 3-4 with a dilute solution of hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.
Diagram of the Hantzsch Synthesis Workflow
Synthetic Route 2: The Chloromethylthiazole Pathway
An alternative approach to this compound involves the use of a pre-formed thiazole ring, specifically 2-methyl-4-(chloromethyl)thiazole. This intermediate can be converted to the target acetic acid through a two-step sequence of cyanidation followed by hydrolysis of the resulting nitrile.
Experimental Protocol
Step 1: Synthesis of (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Caution: Sodium cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In a round-bottom flask, 2-methyl-4-(chloromethyl)thiazole (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF) or a mixture of ethanol and water. Sodium cyanide (1.1-1.5 equivalents) is then added portion-wise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude (2-methyl-1,3-thiazol-4-yl)acetonitrile. Purification can be achieved by column chromatography.
Step 2: Hydrolysis to this compound
The (2-methyl-1,3-thiazol-4-yl)acetonitrile obtained is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is heated at reflux in a concentrated aqueous solution of hydrochloric acid or sulfuric acid for several hours. For basic hydrolysis, the nitrile is refluxed with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide. After the reaction is complete (monitored by TLC), the mixture is cooled. If acidic hydrolysis was performed, the mixture is cooled and the precipitated product is collected by filtration. If basic hydrolysis was used, the reaction mixture is acidified with a mineral acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.
Diagram of the Chloromethylthiazole Pathway Workflow
Conclusion
Both the Hantzsch thiazole synthesis and the chloromethylthiazole pathway offer viable routes to this compound. The choice between these methods will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The Hantzsch synthesis is a classic and robust method with readily available starting materials, making it attractive for large-scale production. The chloromethylthiazole pathway provides a versatile alternative, though it necessitates the synthesis or procurement of the chloromethyl intermediate and requires stringent safety precautions for handling cyanide. Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
Structure-Activity Relationship of (2-Methyl-1,3-thiazol-4-yl)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (2-Methyl-1,3-thiazol-4-yl)acetic acid scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this structure have been investigated for their potential as anti-inflammatory, neuroprotective, and metabolic disease-modifying agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their interactions with key biological targets, supported by experimental data and detailed protocols. While a comprehensive SAR study on the exact this compound core is not extensively available in the public domain, this guide draws on data from closely related thiazole acetic acid analogs to provide insights into the structural requirements for biological activity.
Comparative Analysis of Biological Activities
The biological activities of this compound analogs are diverse, with significant activities observed as cyclooxygenase (COX) inhibitors, peroxisome proliferator-activated receptor (PPAR) agonists, and acetylcholinesterase (AChE) inhibitors.
Cyclooxygenase (COX) Inhibition
Thiazole acetic acid derivatives have been explored as potent inhibitors of cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators of inflammation. The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
A study by Osmaniye and Saglik (2021) investigated a series of 2-(4-((4-(Substituted phenyl)thiazol-2-yl)amino)phenyl)acetic acid analogs for their in vitro COX inhibitory activity. The results, summarized in the table below, provide insights into the SAR of this class of compounds.
| Compound ID | R (Substitution on Phenyl Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
| 3a | 4-H | >100 | >100 | - |
| 3b | 4-Cl | 85.3 | 92.1 | 1.08 |
| 3c | 4-F | 5.2 | 8.7 | 1.67 |
| Indomethacin | (Reference) | 0.12 | 0.25 | 2.08 |
| Data sourced from Osmaniye, D., & Saglik, B. N. (2021).[1] |
Structure-Activity Relationship Insights (COX Inhibition):
-
Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring significantly influences COX inhibitory activity. An unsubstituted phenyl ring (Compound 3a ) resulted in a loss of activity.
-
Halogen Substitution: The introduction of a halogen atom at the para-position was crucial for activity. A fluorine substituent (Compound 3c ) conferred the highest potency against both COX-1 and COX-2, with activity comparable to the reference drug indomethacin. A chlorine substituent (Compound 3b ) resulted in moderate activity.[1]
-
Selectivity: The analogs showed limited selectivity for COX-2 over COX-1.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Thiazole-containing compounds, particularly those with a thiazolidinedione head group, are well-known PPARγ agonists used in the treatment of type 2 diabetes. While specific data for this compound analogs as PPAR agonists is limited, the general structural features required for PPAR agonism can be extrapolated. A typical PPAR agonist contains an acidic head group, a central linker, and a hydrophobic tail. In the case of thiazole acetic acid analogs, the acetic acid moiety can serve as the acidic head group.
Acetylcholinesterase (AChE) Inhibition
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is quantified by measuring the reduction in the absorbance of the oxidized substrate.
Procedure:
-
Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), hemin, COX-1 or COX-2 enzyme solution, arachidonic acid (substrate), and the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, hemin, and the enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. For the control wells (100% activity), add the vehicle (e.g., ethanol).
-
Incubation: Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Add the colorimetric substrate solution followed by arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over a short period (e.g., 2 minutes).
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Transactivation Assay
This cell-based assay measures the ability of a compound to activate the PPARγ receptor.
Principle: The assay utilizes a reporter gene system. Cells are co-transfected with a plasmid expressing the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4) and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain, which drives the expression of a reporter gene (e.g., luciferase). Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Cell Culture and Transfection: Seed suitable mammalian cells (e.g., HEK293T) in 24-well plates. Co-transfect the cells with the PPARγ-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent. A plasmid expressing Renilla luciferase can be co-transfected as a control for transfection efficiency.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells. For the blank, add buffer instead of the enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Add the ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time.
-
Calculation: Calculate the rate of reaction for each well. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (no inhibitor). The IC₅₀ value is then determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PPARγ Signaling Pathway Activation by an Agonist.
Caption: Inhibition of the COX-mediated Inflammatory Pathway.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
A Comparative Guide to In Vitro and In Vivo Studies of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse pharmacological activities. The journey from a promising compound in a test tube to a clinically effective drug is a long and complex process, critically involving both in vitro and in vivo studies. This guide provides a comparative analysis of these two essential research paradigms, focusing on thiazole-based compounds with demonstrated anticancer, anti-inflammatory, and antibacterial properties. By presenting experimental data, detailed protocols, and visual representations of molecular pathways, this guide aims to offer a comprehensive resource for the evaluation and development of novel thiazole-based therapeutics.
Part 1: Anticancer Activity of Thiazole Derivatives
The anticancer potential of thiazole derivatives has been extensively investigated, with many compounds showing potent cytotoxicity against various cancer cell lines in vitro. However, the translation of this activity to a complex biological system is a critical determinant of their therapeutic potential.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the comparative efficacy of selected thiazole-based compounds in both in vitro and in vivo anticancer studies.
| Compound | Target/Class | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 4c | VEGFR-2 Inhibitor | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | Not Specified | Not Specified | [1] |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | [1] | ||||
| Compound 5b | Tubulin Polymerization Inhibitor | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | Not Specified | Not Specified | |
| A549 (Lung Cancer) | 0.97 ± 0.13 µM | |||||
| Hypothetical Thiazole Derivative | Not Specified | T47D (Breast Cancer) | Not Specified | Nude Mice Xenograft | Tumor Growth Inhibition | [2] |
Experimental Protocols
1. In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[3][4][5]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][5] The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells.[5]
-
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The thiazole-based compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
-
2. In Vivo Efficacy: Mouse Xenograft Model
The mouse xenograft model is a common preclinical model used to evaluate the antitumor efficacy of drug candidates in a living organism.[2]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[2]
-
Protocol:
-
Cell Implantation: A suspension of human cancer cells (e.g., T47D, HT-29) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into control and treatment groups. The thiazole-based compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when the tumors in the control group reach a certain size or after a predetermined treatment period.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to that in the control group.
-
Signaling Pathway Visualization
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole_Compound [label="Thiazole-Based\nInhibitor (e.g., Compound 4c)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [color="#5F6368"]; Thiazole_Compound -> VEGFR2 [arrowhead=tee, color="#EA4335"]; VEGFR2 -> PLCg [color="#5F6368"]; PLCg -> PKC [color="#5F6368"]; PKC -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; VEGFR2 -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; } . Caption: VEGFR-2 Signaling Pathway Inhibition by a Thiazole Compound.
Part 2: Anti-inflammatory Activity of Thiazole Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade.
Data Presentation: In Vitro vs. In Vivo Efficacy
| Compound | Target/Class | In Vitro Model | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy (% Inhibition of Edema) | Reference |
| Compound 6l | Dual COX-2/5-LOX Inhibitor | COX-2 Enzyme Assay | 0.09 µM | Carrageenan-induced rat paw edema | 60.82% | |
| 5-LOX Enzyme Assay | 0.38 µM |
Experimental Protocols
1. In Vitro Anti-inflammatory Assay: COX-2/5-LOX Inhibition
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.
-
Principle: The enzymatic activity of purified COX-2 and 5-LOX is measured in the presence and absence of the test compound. The reduction in enzyme activity indicates inhibition.
-
Protocol (General):
-
Enzyme and Substrate Preparation: Purified COX-2 or 5-LOX enzyme and its substrate (arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the thiazole-based compound.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Product Measurement: The formation of the enzymatic product (e.g., prostaglandins for COX-2, leukotrienes for 5-LOX) is measured using techniques like ELISA or chromatography.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
-
2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for acute anti-inflammatory activity.[6]
-
Principle: Subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory effect.[6]
-
Protocol:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The thiazole-based compound is administered to the animals (e.g., orally or intraperitoneally) at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[6]
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Signaling Pathway Visualization
// Nodes Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX5 [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole_Compound [label="Thiazole-Based\nDual Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes (LTB4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Membrane_Phospholipids -> PLA2 [style=invis]; PLA2 -> Arachidonic_Acid [color="#5F6368"]; Arachidonic_Acid -> COX2 [color="#5F6368"]; Arachidonic_Acid -> LOX5 [color="#5F6368"]; Thiazole_Compound -> COX2 [arrowhead=tee, color="#EA4335"]; Thiazole_Compound -> LOX5 [arrowhead=tee, color="#EA4335"]; COX2 -> Prostaglandins [color="#5F6368"]; LOX5 -> Leukotrienes [color="#5F6368"]; Prostaglandins -> Inflammation [color="#5F6368"]; Leukotrienes -> Inflammation [color="#5F6368"];
// Invisible edges for alignment edge[style=invis]; {rank=same; COX2; LOX5}; Arachidonic_Acid -> COX2; Arachidonic_Acid -> LOX5; } . Caption: Dual Inhibition of COX-2 and 5-LOX Pathways by a Thiazole Compound.
Part 3: Antibacterial Activity of Thiazole Derivatives
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant promise in this area.[7][8][9][10]
Data Presentation: In Vitro vs. In Vivo Efficacy
| Compound | Target/Class | In Vitro Model | In Vitro Efficacy (MIC) | In Vivo Model | In Vivo Efficacy | Reference |
| Lead Thiazole Compound | Antibacterial | MRSA | As low as 1.3 µg/mL | Murine MRSA skin infection | >90% reduction in MRSA burden | [7][8][9][10] |
| Analogues of Lead Compound | Antibacterial | MRSA | Variable | Murine MRSA skin infection | Potent antimicrobial activity | [7][8][9] |
Experimental Protocols
1. In Vitro Antibacterial Assay: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][9][10]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.
-
Protocol:
-
Compound Dilution: The thiazole-based compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., MRSA) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. In Vivo Antibacterial Assay: Murine MRSA Skin Infection Model
This model is used to evaluate the efficacy of topical antimicrobial agents in treating skin infections.[7][8][9][10][11]
-
Principle: A localized skin infection is established in mice using a clinical isolate of MRSA. The ability of the topical test compound to reduce the bacterial burden in the infected area is then assessed.
-
Protocol:
-
Animal Preparation: A small area of the dorsal skin of the mice is shaved and may be superficially abraded.
-
Infection: A suspension of MRSA is applied to the prepared skin area to induce an infection.
-
Treatment: After a certain period to allow the infection to establish, the infected area is treated topically with the thiazole-based compound formulated in a suitable vehicle (e.g., petroleum jelly). Treatment is typically applied one or more times daily for several days.
-
Assessment of Bacterial Load: At the end of the treatment period, the infected skin tissue is excised, homogenized, and plated on a suitable agar medium to determine the number of viable bacteria (colony-forming units, CFUs).
-
Data Analysis: The reduction in the bacterial burden in the treated groups is compared to that in the vehicle-treated control group.
-
Experimental Workflow Visualization
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Prep [label="Animal Preparation\n(Shaving/Abrasion)", fillcolor="#FBBC05", fontcolor="#202124"]; Infection [label="MRSA Infection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Groups [label="Randomization into\nTreatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Topical_Treatment [label="Topical Application of\nThiazole Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tissue_Harvest [label="Skin Tissue\nHarvesting", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Quantification [label="Bacterial Quantification\n(CFU Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(% Reduction in Bacterial Load)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Animal_Prep [color="#5F6368"]; Animal_Prep -> Infection [color="#5F6368"]; Infection -> Treatment_Groups [color="#5F6368"]; Treatment_Groups -> Topical_Treatment [color="#5F6368"]; Topical_Treatment -> Tissue_Harvest [color="#5F6368"]; Tissue_Harvest -> Bacterial_Quantification [color="#5F6368"]; Bacterial_Quantification -> Data_Analysis [color="#5F6368"]; Data_Analysis -> End [color="#5F6368"]; } . Caption: Workflow for In Vivo Murine MRSA Skin Infection Model.
Conclusion
This guide highlights the critical interplay between in vitro and in vivo studies in the development of thiazole-based compounds. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo models are indispensable for evaluating efficacy, pharmacokinetics, and safety in a whole-organism context. The presented data and protocols underscore the importance of a multi-faceted approach to drug discovery, where insights from both research paradigms are integrated to advance promising thiazole derivatives from the laboratory to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The principle and precautions of thiazole blue (MTT) colorimetry [yacooscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Sirt1’s Complex Roles in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Antibodies to Thiazole-Containing Haptens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against thiazole-containing haptens. Understanding the specificity and potential for cross-reactivity of such antibodies is crucial for the development of accurate and reliable immunoassays for drugs, pesticides, and other small molecules containing the thiazole moiety. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the underlying principles and workflows.
Data Presentation: Cross-Reactivity Comparison
The following tables summarize the cross-reactivity of antibodies raised against various haptens, including those containing a thiazole ring or structurally similar motifs. Cross-reactivity is a measure of the antibody's ability to bind to molecules other than the target antigen. It is typically expressed as a percentage relative to the binding of the target hapten (which is set to 100%). This is often calculated from the concentration of the competing compound required to cause 50% inhibition (IC50) in a competitive immunoassay.
The formula for calculating cross-reactivity percentage is:
Cross-Reactivity (%) = (IC50 of Target Hapten / IC50 of Competing Compound) x 100
Table 1: Cross-Reactivity of Polyclonal Antibodies Against Sulfathiazole
This table presents the cross-reactivity of polyclonal antibodies raised against a sulfathiazole hapten with other structurally related sulfonamides. Sulfathiazole is a key example of a thiazole-containing drug.
| Competing Compound | IC50 (ng/mL) | Cross-Reactivity (%)[1] |
| Sulfathiazole (Target) | 1.6 | 100 |
| Sulfadiazine | >1000 | <0.16 |
| Sulfamerazine | >1000 | <0.16 |
| Sulfamethazine | >1000 | <0.16 |
| Sulfamethoxazole | >1000 | <0.16 |
| Sulfapyridine | >1000 | <0.16 |
| Sulfaquinoxaline | >1000 | <0.16 |
| Sulfadimethoxine | >1000 | <0.16 |
| Sulfaguanidine | >1000 | <0.16 |
| Sulfanilamide | >1000 | <0.16 |
Data sourced from a study on specific polyclonal-based immunoassays for sulfathiazole. The results demonstrate high specificity of the antibody to the sulfathiazole structure, with minimal cross-reactivity observed for other sulfonamides lacking the thiazole ring.[1]
Table 2: Cross-Reactivity of a Monoclonal Antibody Against a Prometryn-Like Hapten (Triazine)
While not a thiazole, the design principles of this triazine hapten and the resulting antibody's specificity provide a valuable comparison for researchers developing immunoassays for small heterocyclic molecules.
| Competing Compound | IC50 (ng/mL) | Cross-Reactivity (%)[2][3] |
| Prometryn (Target) | 3.9 | 100 |
| Ametryn | 11.2 | 34.77 |
| Desmetryn | 21.6 | 18.09 |
| Terbumeton | 51.1 | 7.64 |
| Simazine | >1000 | <0.39 |
| Atrazine | >1000 | <0.39 |
| Propazine | >1000 | <0.39 |
| Terbuthylazine | >1000 | <0.39 |
| Cyanazine | >1000 | <0.39 |
| Ametoctradin | >1000 | <0.39 |
| Triadimefon | >1000 | <0.39 |
Data from a study on a monoclonal antibody raised against a novel prometryn-like hapten. The antibody exhibits significant cross-reactivity with other triazines sharing structural similarities, highlighting the importance of careful hapten design to achieve desired specificity.[2][3]
Table 3: Cross-Reactivity of a Monoclonal Antibody Against Albendazole (Benzimidazole Hapten)
Albendazole contains a benzimidazole ring, which is structurally related to a thiazole fused with a benzene ring. This data is relevant for understanding antibody recognition of fused heterocyclic systems.
| Competing Compound | IC50 (µg/L) | Cross-Reactivity (%)[4][5] |
| Albendazole (Target) | 0.20 | 100 |
| Albendazole-sulfone (ABZSO₂) | 0.26 | 76.9 |
| Albendazole-sulfoxide (ABZSO) | 0.77 | 26.0 |
| Albendazole-2-amino-sulfone (ABZNH₂SO₂) | 10.5 | 1.9 |
Data from a study on a monoclonal antibody developed for the simultaneous detection of albendazole and its metabolites. The antibody shows significant cross-reactivity with major metabolites, which can be advantageous for developing a broad-spectrum assay for the parent drug and its metabolic products.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in this guide.
Hapten Synthesis and Carrier Protein Conjugation
The generation of antibodies against small molecules (haptens) requires their conjugation to a larger carrier protein to elicit an immune response.
Example Protocol for Synthesis of a Prometryn-Like Hapten:
-
Synthesis of Intermediate: 2,4,6-Trichloro-1,3,5-triazine is reacted with isopropylamine in the presence of a base to substitute one chlorine atom.
-
Second Substitution: The resulting dichlorotriazine derivative is then reacted with methylthiol to substitute a second chlorine atom.
-
Introduction of a Linker Arm: The final chlorine atom is substituted with an amino acid, such as 3-aminobutyric acid, to introduce a carboxyl group for conjugation to a carrier protein.
-
Purification and Characterization: The final hapten is purified using chromatography and its structure confirmed by NMR and mass spectrometry.[2][3]
Example Protocol for Hapten-Carrier Protein Conjugation (Active Ester Method):
-
Hapten Activation: The hapten containing a carboxyl group is activated by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an organic solvent like dimethylformamide (DMF).
-
Conjugation to Carrier Protein: The activated hapten solution is added dropwise to a solution of the carrier protein (e.g., Bovine Serum Albumin (BSA) or Ovalbumin (OVA)) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Incubation: The reaction mixture is stirred for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: The resulting hapten-carrier conjugate is purified by dialysis against PBS to remove unreacted hapten and coupling reagents.
-
Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[2][3]
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA)
This is a common immunoassay format for quantifying small molecules and determining antibody cross-reactivity.
Protocol:
-
Coating: Microtiter plates are coated with a hapten-protein conjugate (the coating antigen, often the hapten conjugated to a different carrier protein than the one used for immunization, e.g., OVA if BSA was used for immunization) and incubated overnight at 4°C.
-
Washing: The plates are washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again.
-
Competitive Reaction: A mixture of the antibody (at a predetermined optimal dilution) and either the standard/sample (containing the free target hapten) or a competing compound is added to the wells. The plate is then incubated for a specific time (e.g., 1 hour at 37°C). During this step, the free hapten in the solution competes with the coated hapten for binding to the limited amount of antibody.
-
Washing: The plates are washed to remove unbound antibodies and haptens.
-
Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody (e.g., goat anti-mouse IgG-HRP) is added to each well and incubated.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to the wells, leading to a color change.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance (optical density) is measured at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of the free hapten in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the standard concentrations. The IC50 values for the target hapten and competing compounds are determined from their respective inhibition curves.
Visualizations
Hapten-Carrier Conjugation and Antibody Production
This diagram illustrates the fundamental principle of making a small molecule (hapten) immunogenic by conjugating it to a larger carrier protein, which then stimulates the production of specific antibodies.
References
- 1. Specific polyclonal-based immunoassays for sulfathiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to (2-Methyl-1,3-thiazol-4-yl)acetic acid and Other Heterocyclic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical and biological properties of (2-Methyl-1,3-thiazol-4-yl)acetic acid against three other prominent heterocyclic acids: Thiophene-2-carboxylic acid, Furan-2-carboxylic acid, and Pyridine-3-carboxylic acid (Niacin). The information presented is intended to assist researchers in selecting appropriate molecular scaffolds for drug discovery and development, based on key performance indicators. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the discussed assays are provided.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as its acidity (pKa), solubility, and permeability, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Data Presentation: Physicochemical Properties
| Property | This compound | Thiophene-2-carboxylic acid | Furan-2-carboxylic acid | Pyridine-3-carboxylic acid (Niacin) |
| Molecular Formula | C₆H₇NO₂S | C₅H₄O₂S | C₅H₄O₃ | C₆H₅NO₂ |
| Molecular Weight | 157.19 g/mol | 128.14 g/mol [1] | 112.08 g/mol [2] | 123.11 g/mol [3] |
| pKa | Data Not Available | 3.51[1] | 3.12[4] | ~4.8[3] |
| Aqueous Solubility | Data Not Available | Very soluble[1] | 37.1 mg/mL (15°C)[2], 36 g/L (20°C)[5] | ~15 g/L (25°C)[3], 18 g/L (20°C)[6] |
| PAMPA Permeability | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The lack of publicly available experimental data for this compound highlights a significant knowledge gap for this compound.
Biological Activity: A Comparative Overview
The selected heterocyclic acids exhibit a range of biological activities, targeting key pathways in inflammation and metabolism. Thiazole derivatives, in particular, have been investigated for their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of Cyclooxygenase (COX) enzymes.[2][7][8][9][10]
Data Presentation: Biological Activity
| Biological Target | This compound | Thiophene-2-carboxylic acid | Furan-2-carboxylic acid | Pyridine-3-carboxylic acid (Niacin) |
| Primary Target(s) | PPARs[5][9] | COX/LOX[11], Antimicrobial[12] | COX-2[13][14], PPARγ[15] | GPR109A[16], PPARs[17][18][19], COX[20][21] |
| Therapeutic Area(s) | Metabolic and Cardiovascular Diseases[22] | Anti-inflammatory[11], Anticancer | Anti-inflammatory[13], Anticancer | Dyslipidemia[18], Atherosclerosis[16], Anti-inflammatory[20] |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for the key assays discussed are provided below.
pKa Determination by Potentiometric Titration
Purpose: To determine the acid dissociation constant (pKa) of a compound.
Methodology:
-
Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).
-
Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds), adding the titrant in small, precise increments.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The average of at least three titrations should be reported.[15]
Kinetic Solubility Assay by Nephelometry
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, which is a measure of its tendency to precipitate from a supersaturated solution.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Measurement: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.[9][10][17][23]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for intestinal absorption or blood-brain barrier penetration.
Methodology:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane. The solvent is allowed to evaporate completely.
-
Plate Setup: The donor plate is placed on top of a 96-well acceptor plate containing an aqueous buffer (pH 7.4).
-
Compound Addition: The test compound, dissolved in the same buffer, is added to the donor wells.
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.[2][3][7][8][12][24][25][26][27][28][29][30][31][32][33]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-ln(1 - [C]A / [C]eq)) * (VA * VD) / ((VA + VD) * A * t) where [C]A is the compound concentration in the acceptor well, [C]eq is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, A is the area of the membrane, and t is the incubation time.
Signaling Pathways and Experimental Workflows
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Upon activation by an agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPAR Signaling Pathway Activation.
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes (COX-1 and COX-2) are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes is a key mechanism for many anti-inflammatory drugs.
Caption: COX Signaling Pathway and Inhibition.
Experimental Workflow for Compound Benchmarking
The following workflow outlines a typical process for the initial benchmarking of a new chemical entity against established compounds.
Caption: Workflow for Benchmarking Heterocyclic Acids.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Furancarboxylic acid [webbook.nist.gov]
- 5. PE20030989A1 - THIAZOLE AND OXAZOLE DERIVATIVES THAT MODULATE THE ACTIVITY OF PPAR - Google Patents [patents.google.com]
- 6. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THIAZOLE DERIVATIVES FOR TREATING PPAR RELATED DISORDERS [patentalert.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. karger.com [karger.com]
- 20. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Niacin and biosynthesis of PGD₂by platelet COX-1 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cumhuriyet Science Journal » Submission » Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors [csj.cumhuriyet.edu.tr]
- 24. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 25. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 26. corning.com [corning.com]
- 27. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. PAMPA study of the temperature effect on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Permeability test for transdermal and local therapeutic patches using Skin PAMPA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 32. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 33. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Thiazole Derivatives in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of thiazole derivatives in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide provides a comprehensive comparison of validated analytical methods for the determination of various thiazole derivatives in biological samples, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and visual workflows are presented to assist in the selection and implementation of the most suitable analytical strategy.
Comparison of Analytical Methods
The choice of an analytical method for the quantification of thiazole derivatives is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS is the gold standard for high sensitivity and specificity, especially in complex matrices like plasma.
Quantitative Performance Data
The following tables summarize the validation parameters for the quantification of prominent thiazole derivatives using different analytical techniques.
Table 1: HPLC-UV Methods for Thiazole Derivatives
| Thiazole Derivative | Biological Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (µg/mL) | Recovery (%) | Reference |
| Ritonavir | Human Plasma | 0.5 - 10.0 | 92 - 104 | < 10 | 0.4 | 96 - 110 | [1] |
| Thiabendazole | Solid and Liquid Foods | 0.31 - 20.00 | 93.61 - 98.08 | < 1.33 | 0.028 - 0.052 | 93.61 - 98.08 | [2][3] |
| Nirmatrelvir & Ritonavir | Human Plasma | 1.0 - 20.0 (Nirma) 0.2 - 20.0 (Rito) | - | - | - | - | [4] |
Table 2: LC-MS/MS Methods for Thiazole Derivatives
| Thiazole Derivative | Biological Matrix | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Dasatinib | Human Plasma | 1 - 400 | - | - | 1 | - | [5] |
| Dasatinib & Metabolites | Human Plasma | 1.00 - 1000 | ± 9.0 | < 5.3 | 1.00 | > 79 | [6] |
| Dasatinib | Mice and Human Plasma | 1 - 98 | 88.2 - 105.8 | 2.3 - 7.0 | - | - | [7] |
| Dasatinib | Rat Plasma | - | - | - | 1 | - | [8] |
| Thiabendazole | Food Matrices | - | - | - | 1.83 (liquid food) | - | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are representative protocols for the quantification of thiazole derivatives by HPLC-UV and LC-MS/MS.
Protocol 1: Quantification of Ritonavir in Human Plasma by HPLC-UV[1]
1. Sample Preparation (Protein Precipitation)
-
To 500 µL of human plasma, add 100 µL of internal standard solution.
-
Add 125 µL of 0.125N NaOH and 3 mL of methyl tertiary butyl ether.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C8 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Sodium Acetate and Acetonitrile (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 212 nm.
-
Injection Volume: 50 µL.
3. Validation Parameters
-
Linearity: Assessed over the range of 0.5–10.0 µg/ml.
-
Precision: Intra- and inter-day variations were less than 10%.
-
Accuracy: Mean extraction recoveries ranged from 96% to 110%.
-
LLOQ: 0.4 µg/mL.
Protocol 2: Quantification of Dasatinib in Human Plasma by LC-MS/MS[5][6]
1. Sample Preparation (Protein Precipitation or Solid Phase Extraction)
-
Protein Precipitation: [5]
-
To 200 µL of human plasma, add 50 µL of methanolic internal standard solution (dasatinib-d8).
-
Add methanolic formic acid solution (0.1% v/v) as a precipitation reagent.
-
Vortex and centrifuge at 5500 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
Solid Phase Extraction (SPE): [6]
-
Condition an Oasis HLB 96-well plate.
-
Load the plasma sample.
-
Wash the plate to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate and reconstitute in mobile phase.
-
2. LC-MS/MS Conditions
-
Instrument: Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: Waters Atlantis dC18 (75 × 4.6 mm, 3.5 µm)[5] or Luna phenyl-hexyl analytical column[6].
-
Mobile Phase: Methanol and water (60:40 v/v) containing 0.1% v/v formic acid[5].
-
Flow Rate: 0.7 mL/min[5].
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Dasatinib: m/z 488.1 > 401.1; Dasatinib-d8 (IS): m/z 496.15 > 406.1[5].
3. Validation Parameters
-
Linearity: Established over a range of 1-1000 ng/mL[6].
-
Precision: Intra- and inter-assay precision within 5.3%[6].
-
Accuracy: Mean accuracy within ± 9.0% of nominal values[6].
-
Recovery: Greater than 79%[6].
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, ensuring the reliability and robustness of the data generated.
Thiazole Derivatives as Kinase Inhibitors in Signaling Pathways
Many thiazole derivatives exhibit their therapeutic effects by inhibiting protein kinases involved in critical cellular signaling pathways. The diagram below depicts a simplified representation of the PI3K/AKT/mTOR and VEGFR-2 signaling pathways, common targets for thiazole-based anticancer agents.[11][12][13][14][15]
References
- 1. eprints.nirt.res.in [eprints.nirt.res.in]
- 2. [PDF] Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices | Semantic Scholar [semanticscholar.org]
- 3. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [ouci.dntb.gov.ua]
- 4. Homogeneous liquid–liquid microextraction coupled with HPLC/DAD for determination of nirmatrelvir and ritonavir as COVID-19 combination therapy in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vibgyorpublishers.org [vibgyorpublishers.org]
- 6. A validated LC-MS/MS assay for the simultaneous determination of the anti-leukemic agent dasatinib and two pharmacologically active metabolites in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Validated UPLC-MS/MS method for the quantification of dasatinib in plasma: Application to pharmacokinetic interaction studies with nutraceuticals in Wistar rats | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (2-Methyl-1,3-thiazol-4-yl)acetic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of (2-Methyl-1,3-thiazol-4-yl)acetic acid, ensuring compliance with safety regulations and minimizing environmental impact. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous, is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown toxicological profile of this compound necessitates a high degree of caution.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
In the event of a spill, immediately evacuate the area and consult your institution's emergency procedures. For detailed first-aid measures, refer to the general guidelines for handling acidic and potentially irritating chemical compounds.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste.
-
Based on its acidic nature and the potential for irritation suggested by similar compounds, it should be classified as a corrosive and potentially toxic chemical.
-
-
Waste Segregation :
-
Store waste this compound separately from other chemical waste streams, particularly bases and oxidizing agents, to prevent inadvertent reactions.
-
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is generally suitable for acidic waste.
-
The container must be in good condition, with a secure, tightly fitting lid.
-
-
Labeling :
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to prevent the spread of any potential leaks.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
-
Disposal Request :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This guide provides general recommendations based on available data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines. The absence of a specific SDS for this compound necessitates a conservative approach to its handling and disposal.
References
Personal protective equipment for handling (2-Methyl-1,3-thiazol-4-yl)acetic acid
This guide provides immediate, essential safety and logistical information for handling (2-Methyl-1,3-thiazol-4-yl)acetic acid in a laboratory setting. The following procedures are based on best practices for handling similar thiazole-containing carboxylic acids and are intended for researchers, scientists, and drug development professionals.
Potential Hazards
While specific toxicological properties for this compound have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory tract.[1] Ingestion may also lead to irritation of the digestive tract.[1] Similar thiazole derivatives are considered hazardous substances.[2] During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, and sulfur oxides may be generated.[1][3][4]
Personal Protective Equipment (PPE)
Consistent and proper use of personal protective equipment is crucial to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye & Face Protection | Safety Goggles or Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be necessary for splash hazards.[5] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing, such as a lab coat or long-sleeved clothing, to prevent skin exposure.[1][5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[1] Facilities should be equipped with an eyewash station and a safety shower.[1][5]
Handling:
-
Do not breathe dust.[4]
-
Minimize dust generation and accumulation.[1]
-
Keep the container tightly closed when not in use.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3][4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[1]
Disposal Plan
Dispose of contents and container to an approved waste disposal plant.[5] Consult local, state, and federal regulations for proper disposal. Do not let the product enter drains, other waterways, or soil.[6]
Diagrams
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
